1-Bromo-4-decylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-decylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25Br/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTGVSCSSDYINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548534 | |
| Record name | 1-Bromo-4-decylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106418-67-1 | |
| Record name | 1-Bromo-4-decylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Bromo-4-decylbenzene: Chemical Structure, Properties, and Experimental Protocols
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its chemical structure, physicochemical properties, and provides illustrative experimental protocols for its synthesis and characterization.
Chemical Structure and Identification
This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a decyl group at the para position.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 106418-67-1[1][2] |
| Molecular Formula | C₁₆H₂₅Br[1] |
| SMILES | CCCCCCCCCCC1=CC=C(C=C1)Br[1] |
| InChI Key | SWTGVSCSSDYINB-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 297.27 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 346.0 ± 11.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Refractive Index | 1.507 | [3] |
| Flash Point | 205.7 ± 9.9 °C | [3] |
| LogP | 8.23 | [3] |
Synthesis of this compound
A common synthetic route to this compound involves the Friedel-Crafts acylation of bromobenzene followed by a Clemmensen or Wolff-Kishner reduction.
Synthesis pathway of this compound.
Experimental Protocol: Synthesis
This protocol is an illustrative example based on standard organic synthesis methodologies.
Materials:
-
Bromobenzene
-
Decanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Zinc amalgam (Zn(Hg)) or Hydrazine hydrate and Potassium hydroxide
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
Friedel-Crafts Acylation:
-
To a stirred solution of bromobenzene in dichloromethane at 0 °C under an inert atmosphere, add anhydrous aluminum chloride portion-wise.
-
Slowly add decanoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice and concentrated HCl.
-
Separate the organic layer, wash with water and sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-(4-bromophenyl)decan-1-one.
-
-
Clemmensen Reduction:
-
Add the crude ketone to a flask containing amalgamated zinc and concentrated hydrochloric acid.
-
Reflux the mixture for 24-48 hours.
-
After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.
-
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.35 | d | 2H | Ar-H ortho to Br |
| Aromatic | ~7.05 | d | 2H | Ar-H ortho to decyl |
| Benzylic | ~2.55 | t | 2H | -CH₂-Ar |
| Alkyl Chain | ~1.55 | m | 2H | -CH₂-CH₂-Ar |
| Alkyl Chain | ~1.25 | m | 14H | -(CH₂)₇- |
| Terminal Methyl | ~0.85 | t | 3H | -CH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic | ~141 | C-decyl |
| Aromatic | ~131 | CH ortho to Br |
| Aromatic | ~130 | CH ortho to decyl |
| Aromatic | ~120 | C-Br |
| Alkyl Chain | ~35 | -CH₂-Ar |
| Alkyl Chain | ~32 | -CH₂-CH₂-Ar |
| Alkyl Chain | ~29-30 | -(CH₂)₇- |
| Terminal Methyl | ~22 | -CH₂-CH₃ |
| Terminal Methyl | ~14 | -CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Experimental Protocol:
-
Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3020 | Medium | Aromatic C-H stretch |
| ~2955, 2925, 2855 | Strong | Aliphatic C-H stretch |
| ~1590, 1485 | Medium-Strong | Aromatic C=C stretch |
| ~1070 | Strong | C-Br stretch |
| ~810 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Experimental Protocol:
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium.
-
Ionization Energy: 70 eV.
-
| m/z | Relative Intensity (%) | Assignment |
| 296/298 | ~40/40 | [M]⁺, Molecular ion (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 155/157 | ~100/100 | [C₆H₄Br]⁺, Loss of decyl radical |
| 91 | ~30 | [C₇H₇]⁺, Tropylium ion |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not inhale vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications
This compound is a versatile intermediate in organic synthesis. Its primary application is as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 4-decylphenyl moiety into more complex molecules.[2][4] This is particularly useful in the synthesis of:
-
Liquid Crystals: The long alkyl chain influences the mesomorphic properties of the final compounds.[2]
-
Organic Semiconductors and Specialty Polymers: The decyl group can enhance solubility and affect the self-assembly properties of the resulting materials.[2]
-
Pharmaceutical Research: It can be used as a synthon in the development of new drug candidates.[2]
References
An In-depth Technical Guide to 1-Bromo-4-decylbenzene
CAS Number: 106418-67-1
This technical guide provides a comprehensive overview of 1-Bromo-4-decylbenzene, a versatile chemical intermediate. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and insights into its applications.
Chemical and Physical Properties
This compound is a substituted aromatic compound characterized by a bromine atom and a decyl group attached to a benzene ring.[1][2] It is a colorless to light yellow clear liquid at room temperature.[3] The presence of the long alkyl chain gives it distinct lipophilic properties, while the bromo-functional group serves as a key reactive site for various organic transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 106418-67-1 | [1] |
| Molecular Formula | C₁₆H₂₅Br | [1][2] |
| Molecular Weight | 297.27 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Density | 1.099 g/cm³ | [3] |
| Boiling Point | 346 °C at 760 mmHg | [3] |
| Flash Point | 205.7 °C | [3] |
| Refractive Index | 1.51 | [3] |
| Exact Mass | 296.114 g/mol | [1] |
| InChI Key | SWTGVSCSSDYINB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCCCCCCCC1=CC=C(C=C1)Br | [1] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral data.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks / Description | Reference(s) |
| ¹H NMR | Data available, typically showing signals for aromatic protons and the aliphatic decyl chain. | [4] |
| ¹³C NMR | Data available, indicating the carbon environments of the aromatic ring and the decyl group. | [4] |
| FT-IR | Spectra have been recorded, showing characteristic vibrations for the substituted benzene ring and C-H bonds of the alkyl chain. | [1] |
| Mass Spectrometry | Data available for the determination of the molecular weight and fragmentation pattern. | [4] |
| Raman | FT-Raman spectra have been documented. | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established organic chemistry methodologies. The two most prominent routes are the Friedel-Crafts acylation followed by reduction, and the Suzuki-Miyaura coupling.
Friedel-Crafts Acylation and Subsequent Reduction
This two-step synthesis involves the acylation of bromobenzene with decanoyl chloride, followed by the reduction of the resulting ketone to yield the final product.
Logical Workflow for Friedel-Crafts Acylation and Reduction
Caption: Synthesis of this compound via Friedel-Crafts acylation and subsequent reduction.
Experimental Protocol: Friedel-Crafts Acylation of Bromobenzene with Decanoyl Chloride
-
Materials: Bromobenzene, decanoyl chloride, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) to anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of decanoyl chloride (1.0 eq) in anhydrous DCM from the dropping funnel to the stirred suspension.
-
After the addition is complete, add bromobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 4-bromo-1-decanoylbenzene.
-
The crude product is then purified by column chromatography or recrystallization.
-
Experimental Protocol: Clemmensen Reduction of 4-Bromo-1-decanoylbenzene
-
Materials: 4-Bromo-1-decanoylbenzene, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene.
-
Procedure:
-
Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the solid with water.
-
In a round-bottom flask, add the amalgamated zinc, concentrated HCl, toluene, and the 4-bromo-1-decanoylbenzene.
-
Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of HCl may be added during the reaction.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water and brine, then dried over a drying agent.
-
The solvent is removed under reduced pressure, and the resulting this compound is purified by vacuum distillation.
-
Suzuki-Miyaura Coupling
This compound can be utilized as a coupling partner in Suzuki-Miyaura reactions to synthesize more complex molecules, such as liquid crystals.[1]
Suzuki-Miyaura Coupling Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction using this compound.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Materials: this compound, an appropriate arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a base (e.g., potassium carbonate), and a degassed solvent system (e.g., toluene, ethanol, and water).
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas multiple times.
-
The palladium catalyst (typically 1-5 mol%) and the degassed solvent are added.
-
The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC).
-
After cooling, the mixture is diluted with an organic solvent and washed with water.
-
The organic layer is dried, and the solvent is evaporated.
-
The crude product is purified by column chromatography.
-
Applications
The primary application of this compound is as a key intermediate in the synthesis of advanced materials, particularly liquid crystals.[1] The long decyl chain influences the mesomorphic properties, while the bromo group allows for its incorporation into larger molecular structures through cross-coupling reactions. It is also used in the synthesis of specialty polymers and organic semiconductors.[1]
While some sources suggest potential applications in pharmaceutical research, there is currently a lack of specific, publicly available studies detailing its use in drug development or its biological activity.[1] Its structural motif, a substituted alkylbenzene, is present in some biologically active molecules, but direct data on this compound is scarce.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical, chemical, and spectral properties. Its synthesis is achievable through standard organic reactions, and it serves as a crucial building block in the field of materials science, especially for the creation of liquid crystals. While its direct role in drug development is not well-documented, its versatile reactivity makes it a compound of interest for synthetic chemists across various disciplines. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-decylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 1-Bromo-4-decylbenzene, a valuable intermediate in organic synthesis, particularly for the development of liquid crystals, specialty polymers, and potentially pharmaceutical compounds.[1] This document details a three-step synthesis commencing with the Friedel-Crafts acylation of benzene, followed by reduction of the resulting ketone, and culminating in the electrophilic bromination of the alkylbenzene. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow are provided to ensure clarity and reproducibility.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step sequence starting from benzene.
-
Step 1: Friedel-Crafts Acylation. Benzene is acylated with decanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-phenyl-1-decanone (also known as 4-decanoylbenzene). This reaction is a classic example of electrophilic aromatic substitution.[2][3][4]
-
Step 2: Carbonyl Group Reduction. The carbonyl group of 1-phenyl-1-decanone is reduced to a methylene group to form decylbenzene. This transformation can be effectively carried out using either the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base).[5][6] The choice between these two methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.
-
Step 3: Electrophilic Aromatic Bromination. The final step involves the bromination of decylbenzene. The decyl group is an ortho-, para-directing activator, leading to a mixture of 1-bromo-2-decylbenzene and the desired this compound. The para isomer is the major product due to steric hindrance at the ortho position. The isomers can then be separated to yield the pure target compound.
Experimental Protocols
The following protocols are adapted from established literature procedures for similar chemical transformations.
Step 1: Synthesis of 1-phenyl-1-decanone (4-Decanoylbenzene)
This procedure is based on the principles of the Friedel-Crafts acylation reaction.[2][3][4]
Materials:
-
Benzene (anhydrous)
-
Decanoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Water (deionized)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of decanoyl chloride (1.0 equivalent) in anhydrous dichloromethane is added to the dropping funnel and then added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, a solution of anhydrous benzene (1.2 equivalents) in anhydrous dichloromethane is added dropwise over 30 minutes, keeping the temperature at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-phenyl-1-decanone.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of Decylbenzene
Two common methods for this reduction are provided below.
This method is particularly effective for aryl-alkyl ketones.[6]
Materials:
-
1-phenyl-1-decanone
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Zinc amalgam is prepared by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 10 minutes, followed by decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, the zinc amalgam (4-5 equivalents of Zn), concentrated hydrochloric acid, water, and a few drops of toluene are placed.
-
1-phenyl-1-decanone (1.0 equivalent) is added, and the mixture is heated to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added periodically during the reflux.
-
After cooling, the mixture is decanted from the excess zinc amalgam.
-
The aqueous layer is extracted with toluene. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The resulting crude decylbenzene is purified by vacuum distillation.
This is a suitable alternative if the starting material is sensitive to strong acids.[5]
Materials:
-
1-phenyl-1-decanone
-
Hydrazine hydrate
-
Potassium hydroxide (or sodium hydroxide)
-
Diethylene glycol (or another high-boiling solvent)
-
Water
-
Hydrochloric acid (dilute)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, 1-phenyl-1-decanone (1.0 equivalent), hydrazine hydrate (4-5 equivalents), and diethylene glycol are combined.
-
Potassium hydroxide (4-5 equivalents) is added, and the mixture is heated to 100-120 °C for 1-2 hours.
-
The condenser is then removed, and the temperature is raised to 190-200 °C to distill off water and excess hydrazine.
-
The mixture is then refluxed at this temperature for an additional 3-4 hours until the evolution of nitrogen gas ceases.
-
After cooling to room temperature, the reaction mixture is diluted with water and acidified with dilute hydrochloric acid.
-
The product is extracted with diethyl ether. The combined ether extracts are washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude decylbenzene is purified by vacuum distillation.
Step 3: Synthesis of this compound
This final step is an electrophilic aromatic bromination.
Materials:
-
Decylbenzene
-
Bromine
-
Iron filings (or anhydrous iron(III) bromide)
-
Carbon tetrachloride (or another inert solvent)
-
Aqueous sodium bisulfite solution
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, a flask equipped with a dropping funnel, a condenser connected to a gas trap, and a magnetic stirrer is charged with decylbenzene (1.0 equivalent), a catalytic amount of iron filings, and carbon tetrachloride.
-
The flask is cooled in an ice bath.
-
Bromine (1.05 equivalents) dissolved in carbon tetrachloride is added dropwise from the dropping funnel with constant stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the red color of bromine disappears.
-
The reaction is quenched by the slow addition of an aqueous sodium bisulfite solution to remove any unreacted bromine.
-
The organic layer is separated and washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The resulting mixture of ortho and para isomers is separated by fractional distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol at low temperatures.[7] The para isomer, having a higher melting point and lower solubility, will crystallize out first.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Typical Yield (%) |
| Starting Materials | |||||
| Benzene | C₆H₆ | 78.11 | 80.1 | 5.5 | - |
| Decanoyl chloride | C₁₀H₁₉ClO | 190.71 | 232 | -20 | - |
| Intermediates | |||||
| 1-phenyl-1-decanone | C₁₆H₂₄O | 232.36 | 175-177 (at 10 mmHg) | 27-29 | 70-85 (Friedel-Crafts) |
| Decylbenzene | C₁₆H₂₆ | 218.38 | 291-293 | -26 | 70-90 (Reduction) |
| Final Product | |||||
| This compound | C₁₆H₂₅Br | 297.27 | 346.0 ± 11.0 | N/A | 60-80 (Bromination, para isomer) |
Note: Yields are approximate and can vary depending on reaction conditions and purification methods.
Characterization Data:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-phenyl-1-decanone | 7.94 (d, 2H), 7.53 (t, 1H), 7.44 (t, 2H), 2.92 (t, 2H), 1.71 (m, 2H), 1.28 (m, 12H), 0.88 (t, 3H) | 200.5, 137.0, 132.8, 128.5, 128.0, 38.6, 31.9, 29.5, 29.4, 29.3, 29.2, 24.4, 22.7, 14.1 |
| Decylbenzene | 7.28-7.15 (m, 5H), 2.60 (t, 2H), 1.60 (m, 2H), 1.28 (m, 14H), 0.88 (t, 3H) | 143.0, 128.4, 128.2, 125.5, 36.1, 31.9, 31.5, 29.6, 29.5, 29.3, 29.2, 22.7, 14.1 |
| This compound | 7.35 (d, 2H), 6.99 (d, 2H), 2.53 (t, 2H), 1.56 (m, 2H), 1.27 (m, 14H), 0.88 (t, 3H) | 140.2, 131.4, 130.3, 119.9, 35.5, 31.9, 31.2, 29.6, 29.5, 29.3, 29.2, 22.7, 14.1 |
(Note: NMR data is predicted or adapted from similar compounds and may vary slightly based on experimental conditions.)
Mandatory Visualizations
Synthesis Pathway
Experimental Workflow
Logical Relationship of Key Reactions
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. allen.in [allen.in]
Molecular weight and formula of 1-Bromo-4-decylbenzene
An In-depth Technical Guide on 1-Bromo-4-decylbenzene
Core Compound Identification and Properties
This compound is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom and a decyl group at positions 1 and 4, respectively. This structure imparts it with properties valuable in organic synthesis, particularly as an intermediate in the creation of more complex molecules for materials science and pharmaceutical research.[1]
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C16H25Br | [2][3][4] |
| Molecular Weight | 297.27 g/mol | [2] |
| Alternate Molecular Weight | 297.274 g/mol | [3] |
| CAS Number | 106418-67-1 | [2][4] |
Molecular Structure and Connectivity
The structural arrangement of this compound consists of a central benzene ring to which a long-chain alkyl group (decyl) and a halogen (bromine) are attached. The "para" substitution pattern (positions 1 and 4) is a key feature of this molecule.
Experimental Protocols
While specific experimental protocols for the synthesis or application of this compound can vary, a general methodology for its use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is outlined below. This reaction is a common application for this compound in research and development.[1]
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: A reaction vessel is charged with this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3).
-
Solvent Addition: An appropriate solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water, is added to the reaction vessel.
-
Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: The reaction mixture is heated to a temperature typically ranging from 80°C to 110°C and stirred for a period of 2 to 24 hours, or until the reaction is complete as monitored by techniques like TLC or GC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired coupled product.
References
An In-depth Technical Guide to 1-bromo-4-decylbenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-4-decylbenzene, a versatile aromatic hydrocarbon. The document details its chemical and physical properties, provides established synthesis protocols, and explores its significant applications in materials science, particularly in the development of liquid crystals and organic semiconductors. Furthermore, this guide discusses the potential utility of the 4-decylphenyl moiety in the context of medicinal chemistry and drug design, supported by spectroscopic data for its characterization.
Chemical Properties and Data
This compound is an organic compound characterized by a benzene ring substituted with a bromine atom and a decyl group at the para position. This structure imparts a combination of aromatic reactivity and lipophilicity, making it a valuable intermediate in organic synthesis.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Decylbromobenzene, p-Decylbromobenzene | [1][2] |
| CAS Number | 106418-67-1 | [1][2] |
| Molecular Formula | C₁₆H₂₅Br | [1][2] |
| Molecular Weight | 297.27 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Boiling Point | 346.0 ± 11.0 °C at 760 mmHg | [2] |
| Flash Point | 205.7 ± 9.9 °C | [2] |
| Refractive Index | 1.507 | [2] |
| LogP | 8.23 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) : The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the benzylic protons (adjacent to the aromatic ring), the methylene protons of the alkyl chain, and the terminal methyl group.
¹³C NMR (Carbon NMR) : The carbon-13 NMR spectrum will exhibit distinct peaks for the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift) and the aliphatic carbons of the decyl chain.[3]
A detailed table with peak assignments would require access to an experimental spectrum, which is available through specialized databases.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry methodologies. A common and effective approach involves a two-step process: Friedel-Crafts acylation followed by a reduction of the resulting ketone.
Experimental Protocol: Friedel-Crafts Acylation and Wolff-Kishner Reduction
This two-step synthesis provides a reliable method for preparing this compound with good control over the substitution pattern.[4][5]
Step 1: Friedel-Crafts Acylation of Bromobenzene
-
Materials: Bromobenzene, Decanoyl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl), Water, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of decanoyl chloride (1.0 eq) in dry dichloromethane dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, add bromobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-bromo-1-decanoylbenzene. The product can be purified by recrystallization or column chromatography.
-
Step 2: Wolff-Kishner Reduction of 4-bromo-1-decanoylbenzene
-
Materials: 4-bromo-1-decanoylbenzene, Hydrazine hydrate (N₂H₄·H₂O), Potassium hydroxide (KOH), Diethylene glycol.
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add 4-bromo-1-decanoylbenzene (1.0 eq), diethylene glycol, and hydrazine hydrate (4-5 eq).
-
Heat the mixture to 100-120 °C for 1-2 hours.
-
Add potassium hydroxide pellets (4-5 eq) to the reaction mixture.
-
Increase the temperature to 190-200 °C and allow for the distillation of water and excess hydrazine.
-
Maintain the reaction at this temperature for 3-4 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).
-
Wash the combined organic extracts with dilute hydrochloric acid and water, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting this compound by vacuum distillation.
-
Applications in Materials Science
This compound is a crucial building block in the synthesis of advanced organic materials, primarily due to the versatility of the bromobenzene moiety in cross-coupling reactions.[6]
Liquid Crystals and Organic Semiconductors
The long decyl chain of this compound provides solubility and influences the self-assembly properties of the final molecules, which is essential for the formation of liquid crystalline phases and the performance of organic semiconductors.[6] The bromo-functional group serves as a reactive handle for constructing more complex molecular architectures through reactions like the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. This reaction is instrumental in synthesizing biaryl compounds, which are common cores for liquid crystals and organic semiconductors.[7][8][9]
-
Materials: this compound, an arylboronic acid (e.g., 4-methoxyphenylboronic acid), Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), Base (e.g., K₂CO₃, K₃PO₄), Solvent (e.g., toluene, dioxane, and water mixture).
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Relevance in Drug Development
While there are no specific drug molecules in clinical use that are direct derivatives of this compound, the 4-decylphenyl moiety is of interest in medicinal chemistry for several reasons. The long alkyl chain can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets such as enzymes and receptors.[10][11]
The bromobenzene functional group is a versatile precursor for introducing the 4-decylphenyl group into a potential drug candidate through cross-coupling reactions. This allows for the exploration of structure-activity relationships by systematically modifying other parts of the molecule.
Potential as Enzyme Inhibitors or Receptor Antagonists
The incorporation of a long alkyl chain, such as the decyl group, can be a strategy in the design of enzyme inhibitors or receptor antagonists. This is because many biological targets have hydrophobic regions that can be effectively occupied by such lipophilic tails, leading to increased binding affinity and potency. For instance, in the design of inhibitors for enzymes with long substrate-binding channels, a decylphenyl group could mimic a natural lipidic substrate.[12][13]
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-established role in the synthesis of advanced materials. Its straightforward synthesis and the reactivity of its brominated aromatic ring make it a key component in the production of liquid crystals and organic semiconductors. While its direct application in pharmaceuticals is not yet established, the physicochemical properties conferred by the 4-decylphenyl group suggest its potential as a structural motif in the design of new therapeutic agents. This guide provides researchers and professionals in the field with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
References
- 1. This compound | C16H25Br | CID 13757384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:106418-67-1 | Chemsrc [chemsrc.com]
- 3. This compound(106418-67-1) 1H NMR spectrum [chemicalbook.com]
- 4. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 5. Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep in Pearson+ [pearson.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-Bromo-4-decylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and starting materials required for the preparation of 1-bromo-4-decylbenzene, a key intermediate in various fields of chemical research, including the development of advanced materials and potential pharmaceutical agents. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows.
Overview of the Synthetic Strategy
The most common and efficient synthesis of this compound is a three-step process commencing with readily available starting materials. The overall strategy involves:
-
Friedel-Crafts Acylation: The introduction of a decanoyl group onto a benzene ring via reaction with decanoyl chloride in the presence of a Lewis acid catalyst to form 1-phenyl-1-decanone.
-
Ketone Reduction: The reduction of the carbonyl group of 1-phenyl-1-decanone to a methylene group, yielding decylbenzene. Two primary methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.
-
Aromatic Bromination: The regioselective bromination of decylbenzene at the para position to afford the final product, this compound.
This multi-step approach allows for the controlled construction of the target molecule from simple precursors.
Detailed Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy comparison and reference.
Step 1: Friedel-Crafts Acylation of Benzene to Synthesize 1-Phenyl-1-decanone
The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds to an aromatic ring. In this step, benzene is acylated with decanoyl chloride using aluminum chloride as a Lewis acid catalyst.
Experimental Protocol:
A detailed protocol for a reaction analogous to the Friedel-Crafts acylation of benzene with decanoyl chloride is as follows:
-
In a fume hood, to a solution of anhydrous aluminum chloride (AlCl₃) in a suitable dry solvent such as dichloromethane (CH₂Cl₂) or benzene, cooled to a low temperature (e.g., -60°C to 0°C), a solution of decanoyl chloride in the same solvent is added dropwise with stirring.[1]
-
After the addition of the acylating agent, the aromatic substrate (benzene) is added to the mixture.
-
The reaction mixture is then stirred for a specified period, for instance, for 15 minutes at -60°C, or for 1 hour at 4°C followed by stirring at room temperature for 12 hours.[1]
-
Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.[1]
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, 1-phenyl-1-decanone.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Quantitative Data for Friedel-Crafts Acylation:
| Parameter | Value | Reference |
| Starting Material | Benzene | General Knowledge |
| Reagent | Decanoyl Chloride | [1] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [1] |
| Solvent | Dichloromethane or Benzene | [1] |
| Reaction Temperature | -60°C to Room Temperature | [1] |
| Reaction Time | 15 minutes to 13 hours | [1] |
| Typical Yield | ~58% (for a similar reaction) | [1] |
Step 2: Reduction of 1-Phenyl-1-decanone to Decylbenzene
The carbonyl group of the intermediate ketone must be reduced to a methylene group to form the decyl side chain. Two classical and effective methods for this transformation are the Clemmensen and Wolff-Kishner reductions. The choice between these methods often depends on the presence of other functional groups in the molecule; the Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction is carried out under strongly basic conditions.[2][3]
This method utilizes amalgamated zinc and concentrated hydrochloric acid to reduce the ketone.[2] It is particularly effective for aryl-alkyl ketones.[2]
Experimental Protocol:
-
Amalgamated zinc is prepared by treating zinc granules with a solution of mercuric chloride.
-
The 1-phenyl-1-decanone is added to a flask containing the amalgamated zinc, concentrated hydrochloric acid, and a water-immiscible organic solvent like toluene.
-
The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with water, a dilute solution of sodium bicarbonate, and brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield decylbenzene.
Quantitative Data for Clemmensen Reduction:
| Parameter | Value | Reference |
| Starting Material | 1-Phenyl-1-decanone | General Knowledge |
| Reagents | Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl) | [2] |
| Solvent | Toluene (or other inert solvent) | General Knowledge |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | Several hours | General Knowledge |
| Typical Yield | Generally good for aryl-alkyl ketones | [2] |
This reduction involves the formation of a hydrazone intermediate, which is then heated with a strong base to eliminate nitrogen gas and form the alkane. The Huang-Minlon modification is a more convenient one-pot procedure.[4]
Experimental Protocol:
-
To a solution of potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol or diethylene glycol monomethyl ether (DGME), 1-phenyl-1-decanone and hydrazine hydrate (NH₂NH₂·H₂O) are added.[4][5]
-
The reaction mixture is heated to a moderate temperature (e.g., 110-130°C) for about an hour to facilitate the formation of the hydrazone.[5]
-
The temperature is then raised (e.g., to 190-200°C) to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. This is continued for several hours.[4][5]
-
After cooling to room temperature, the reaction mixture is quenched by the addition of dilute hydrochloric acid.[5]
-
The product is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over an anhydrous drying agent and the solvent is evaporated.
-
The resulting crude decylbenzene can be purified by column chromatography if necessary.
Quantitative Data for Wolff-Kishner Reduction:
| Parameter | Value | Reference |
| Starting Material | 1-Phenyl-1-decanone | General Knowledge |
| Reagents | Hydrazine Hydrate (NH₂NH₂·H₂O), Potassium Hydroxide (KOH) | [4][5] |
| Solvent | Ethylene Glycol or Diethylene Glycol Monomethyl Ether (DGME) | [4][5] |
| Reaction Temperature | 110°C to 200°C | [4][5] |
| Reaction Time | 5-6 hours | [5] |
| Typical Yield | Can be high, depending on the substrate | General Knowledge |
Step 3: Bromination of Decylbenzene to this compound
The final step is the electrophilic aromatic substitution of decylbenzene with bromine. The decyl group is an ortho-, para-directing activator, and due to steric hindrance, the major product will be the para-substituted isomer, this compound. A Lewis acid catalyst such as iron(III) bromide (FeBr₃) is typically used.
Experimental Protocol:
-
In a fume hood, decylbenzene is dissolved in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) in a flask protected from light.
-
A catalytic amount of iron filings or anhydrous iron(III) bromide is added to the flask.
-
A solution of bromine in the same solvent is added dropwise to the stirred mixture at a controlled temperature (e.g., 0°C or room temperature).
-
The reaction is stirred until the bromine color disappears, indicating the completion of the reaction.
-
The reaction mixture is then washed with a solution of sodium bisulfite to remove any excess bromine, followed by water, and a dilute solution of sodium bicarbonate.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to give the crude product.
-
Purification by vacuum distillation or column chromatography will yield pure this compound.
Quantitative Data for Aromatic Bromination:
| Parameter | Value | Reference |
| Starting Material | Decylbenzene | General Knowledge |
| Reagent | Bromine (Br₂) | General Knowledge |
| Catalyst | Iron(III) Bromide (FeBr₃) or Iron filings | General Knowledge |
| Solvent | Carbon Tetrachloride or Dichloromethane | General Knowledge |
| Reaction Temperature | 0°C to Room Temperature | General Knowledge |
| Reaction Time | Varies, monitored by disappearance of bromine color | General Knowledge |
| Typical Yield | Generally high for activated aromatic rings | General Knowledge |
Visualizing the Synthetic Pathway and Workflow
The following diagrams illustrate the overall synthetic pathway for this compound and a general experimental workflow for a typical synthetic step.
Caption: Overall synthetic pathway for this compound.
Caption: General experimental workflow for a synthetic step.
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental organic reactions. The starting materials, primarily benzene and decanoyl chloride (or decanoic acid), are readily accessible. The key transformations—Friedel-Crafts acylation, ketone reduction, and aromatic bromination—are robust and can be performed with standard laboratory equipment. The choice between the Clemmensen and Wolff-Kishner reduction methods provides flexibility depending on the overall molecular context. This guide provides the necessary foundational knowledge for researchers to successfully synthesize this valuable chemical intermediate for their research and development endeavors.
References
An In-depth Technical Guide to the Electrophilic Aromatic Substitution for the Synthesis of 1-Bromo-4-decylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-decylbenzene via electrophilic aromatic substitution. It includes detailed experimental protocols, quantitative data, and visualizations of the reaction pathway and experimental workflow, designed to support research and development in the chemical and pharmaceutical sciences. This compound is a valuable intermediate in organic synthesis, particularly for the development of liquid crystals, polymers, and potentially pharmacologically active molecules.[1]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound and related compounds is presented below. This data is crucial for reaction planning, characterization, and quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 106418-67-1 |
| Molecular Formula | C₁₆H₂₅Br |
| Molecular Weight | 297.27 g/mol |
| Appearance | Likely a liquid or low-melting solid |
Table 2: Spectroscopic Data for 1-Bromo-4-alkylbenzenes
| Alkyl Chain | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Ethyl | 7.42 (d, 2H), 7.08 (d, 2H), 2.62 (q, 2H), 1.22 (t, 3H) | 143.0, 131.5, 130.0, 120.0, 28.5, 15.5 | Aromatic C-H stretch (~3030), Aliphatic C-H stretch (2850-2960), C=C stretch (1488), C-Br stretch (~600-500) |
| Decyl | ~7.3 (d, 2H), ~7.0 (d, 2H), ~2.5 (t, 2H), ~1.5 (m, 2H), ~1.2 (m, 14H), ~0.8 (t, 3H) | Not explicitly found, but expected to show signals for the aromatic ring, the ten carbons of the decyl chain, including a terminal methyl group. | Aromatic C-H stretch (~3030), Aliphatic C-H stretch (2853, 2924, 2955), C=C stretch (1488), C-Br stretch (~600-500) |
| Dodecyl | ~7.3 (d, 2H), ~7.0 (d, 2H), ~2.5 (t, 2H), ~1.5 (m, 2H), ~1.2 (m, 18H), ~0.8 (t, 3H) | Not explicitly found, but expected to show signals for the aromatic ring, the twelve carbons of the dodecyl chain, including a terminal methyl group. | Aromatic C-H stretch (~3030), Aliphatic C-H stretch (2853, 2924), C=C stretch (1488), C-Br stretch (~600-500) |
Note: Specific peak multiplicities and coupling constants for the decyl and dodecyl derivatives are inferred from the general structure and data for similar compounds.
Synthesis of this compound
The primary route for the synthesis of this compound is the electrophilic aromatic substitution of decylbenzene. This reaction involves the direct bromination of the aromatic ring using molecular bromine in the presence of a Lewis acid catalyst.
Reaction Mechanism
The decyl group is an ortho-, para-directing activator. Due to steric hindrance from the long alkyl chain, the para-substituted product, this compound, is the major isomer formed under controlled conditions. The mechanism proceeds in two main steps:
-
Generation of the Electrophile: The Lewis acid catalyst (e.g., FeBr₃) polarizes the Br-Br bond in molecular bromine, creating a highly electrophilic bromine species.
-
Electrophilic Attack and Aromatization: The π-electrons of the decylbenzene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). A base (typically FeBr₄⁻) then removes a proton from the carbon bearing the bromine, restoring the aromaticity of the ring and yielding the final product.
References
An In-Depth Technical Guide to the Core Applications of 1-Bromo-4-decylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-decylbenzene is a versatile aromatic building block that serves as a cornerstone in modern organic synthesis. Its unique structure, featuring a reactive bromine atom on a phenyl ring appended with a long lipophilic decyl chain, makes it an invaluable precursor for the synthesis of a wide array of complex organic molecules. This technical guide delves into the primary applications of this compound, providing a comprehensive overview of its utility in constructing advanced materials such as liquid crystals, polymers, and organic semiconductors. The methodologies and quantitative data presented herein are curated to assist researchers in leveraging this key intermediate for their synthetic endeavors.
The reactivity of the carbon-bromine bond in this compound allows for its participation in a multitude of palladium-catalyzed cross-coupling reactions. These transformations, including the Suzuki-Miyaura, Sonogashira, Heck, Kumada, and Stille couplings, are fundamental to the creation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures.[1]
Core Synthetic Applications
The lipophilic decyl group of this compound imparts unique solubility and self-assembly properties to the resulting molecules, making it a favored starting material in materials science.[1] Its applications predominantly lie in the synthesis of:
-
Liquid Crystals: The rigid core of the phenyl group combined with the flexible decyl chain is a common motif in liquid crystalline compounds.[1]
-
Conjugated Polymers and Organic Semiconductors: The ability to form extended π-conjugated systems through cross-coupling reactions makes it a valuable monomer for the synthesis of conductive polymers and organic electronic materials.[1]
-
Functionalized Aromatic Compounds: It serves as a key intermediate for introducing the 4-decylphenyl moiety into a variety of organic structures for applications in medicinal chemistry and other fields.
This guide will now detail the experimental protocols and available data for the most significant synthetic transformations involving this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most prominent applications of this compound, providing efficient pathways to biaryl, aryl-alkyne, and aryl-alkene structures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is extensively used to synthesize biphenyl derivatives, which are common cores for liquid crystals.[1]
Experimental Protocol: Synthesis of 4-Decylbiphenyl
A general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is as follows:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 4-decylbiphenyl.
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 18 | >90 (estimated) |
| This compound | 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Dioxane/H₂O | 85 | 12 | High (typical) |
| This compound | 4-Carboxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | High (typical) |
Note: Yields are estimated based on typical Suzuki-Miyaura reactions of similar aryl bromides, as specific literature data for this compound is limited.
Suzuki-Miyaura coupling catalytic cycle.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond through the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[2] This reaction is crucial for synthesizing arylalkynes, which are important precursors for liquid crystals and conjugated materials.
Experimental Protocol: Synthesis of 1-Decyl-4-(phenylethynyl)benzene
A general procedure for the Sonogashira coupling of this compound with phenylacetylene is as follows:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper co-catalyst like Copper(I) iodide (CuI, 1-5 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent such as triethylamine (which also acts as the base) or a mixture of THF and a suitable amine (e.g., diisopropylamine). Then, add the terminal alkyne, phenylacetylene (1.1 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 3-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield 1-decyl-4-(phenylethynyl)benzene.
| Reactant 1 | Reactant 2 | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 50 | 6 | High (typical) |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 60 | 8 | High (typical) |
Note: Yields are estimated based on typical Sonogashira reactions of similar aryl bromides, as specific literature data for this compound is limited.
Sonogashira coupling catalytic cycles.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[3] This reaction is particularly useful for synthesizing stilbene and cinnamate derivatives, which can be components of liquid crystals or electroactive materials.
Experimental Protocol: Synthesis of 4-Decylstilbene
A general procedure for the Heck reaction of this compound with styrene is as follows:
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene, 1.2 equiv.), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., tri(o-tolyl)phosphine, 4-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-140 °C for 8-24 hours.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the organic extracts, dry over a drying agent, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the substituted alkene.[4]
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 120 | 16 | Moderate to High |
| This compound | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMA | 130 | 24 | Moderate to High |
Note: Yields are estimated based on typical Heck reactions of similar aryl bromides.[4]
Heck reaction experimental workflow.
Grignard Reagent Formation and Kumada Coupling
This compound can be converted to its corresponding Grignard reagent, 4-decylphenylmagnesium bromide. This powerful nucleophile can then be used in various reactions, most notably the Kumada coupling, for the formation of C-C bonds.[5]
Experimental Protocol: Grignard Reagent Formation
-
Reaction Setup: All glassware must be rigorously dried. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equiv.).
-
Initiation: Add a small amount of a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF to the magnesium. A small crystal of iodine can be added to initiate the reaction.
-
Execution: Once the reaction begins (indicated by bubbling and heat), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 1-2 hours to ensure complete conversion.
-
Usage: The resulting Grignard reagent is typically used in situ for subsequent reactions.[6]
Kumada Coupling
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[7]
Experimental Protocol: Synthesis of 4,4'-Didecylbiphenyl
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous THF, add a nickel catalyst such as [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe), 1-5 mol%).
-
Reagent Addition: Slowly add a solution of 4-decylphenylmagnesium bromide (1.1 equiv., prepared as described above) to the reaction mixture.
-
Execution: Heat the reaction to reflux for 12-24 hours.
-
Work-up and Purification: After cooling, quench the reaction with dilute HCl and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
| Grignard Precursor | Coupling Partner | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | This compound (via Grignard) | NiCl₂(dppe) (3) | THF | Reflux | 18 | Moderate to High |
Note: Yield is estimated based on typical Kumada coupling reactions.
Stille Coupling
The Stille coupling reaction pairs an organotin compound with an organic halide in the presence of a palladium catalyst.[8] It is known for its tolerance of a wide variety of functional groups.
Experimental Protocol: Synthesis of 4-Decyl-4'-methylbiphenyl
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the organostannane (e.g., tributyl(4-methylphenyl)stannane, 1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Solvent Addition: Add a degassed solvent like toluene or DMF.
-
Execution: Heat the mixture to 80-110 °C for 12-48 hours.
-
Work-up and Purification: After completion, the reaction mixture is worked up, often involving a fluoride wash to remove tin byproducts, followed by standard extraction and chromatographic purification.
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Tributyl(4-methylphenyl)stannane | Pd(PPh₃)₄ (4) | Toluene | 100 | 24 | High (typical) |
Note: Yield is estimated based on typical Stille coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in a range of palladium-catalyzed cross-coupling reactions, as well as in the formation of Grignard reagents, provides synthetic chemists with robust methods for constructing complex molecules with tailored properties. The long decyl chain is particularly advantageous for applications in materials science, influencing the solubility, processability, and self-assembly characteristics of the final products. The experimental protocols and data summarized in this guide serve as a foundational resource for researchers looking to employ this compound in their synthetic strategies, paving the way for the development of novel liquid crystals, polymers, and other functional organic materials.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2008087656A2 - Process for the preparation of unsymmetrically substituted biphenyl compounds - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Kumada Coupling [organic-chemistry.org]
- 8. www1.udel.edu [www1.udel.edu]
The Pivotal Role of 1-Bromo-4-decylbenzene in Advanced Materials Science: A Technical Guide
For Immediate Release
[City, State] – [Date] – 1-Bromo-4-decylbenzene, a versatile aromatic halogenated hydrocarbon, is a critical building block in the advancement of materials science, particularly in the development of liquid crystals and self-assembled monolayers. Its unique molecular structure, featuring a reactive bromine atom and a long, nonpolar decyl chain, allows for its integration into a wide array of functional materials, driving innovation in electronics, photonics, and surface engineering. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and data for researchers, scientists, and professionals in drug development.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in materials synthesis. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C₁₆H₂₅Br |
| Molecular Weight | 297.27 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 346.0 ± 11.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Flash Point | 205.7 °C |
| Refractive Index | 1.51 |
Application in Calamitic Liquid Crystals
This compound is a foundational precursor in the synthesis of calamitic liquid crystals, which are characterized by their rod-like molecular shape. The long decyl chain of this compound contributes to the desired anisotropic properties of these liquid crystals, influencing their mesophase behavior and clearing temperatures. The reactive bromine site allows for the construction of the rigid core of the liquid crystal molecule, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
A prominent example is the synthesis of 4-alkyl-4'-cyanobiphenyls, a well-established class of nematic liquid crystals. In this synthesis, this compound can be coupled with a cyanophenylboronic acid derivative to form the biphenyl core, a fundamental structural motif in many liquid crystalline materials.
Experimental Protocol: Synthesis of a Biphenyl Derivative via Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, a key step in the synthesis of liquid crystal precursors.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-cyanophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethanol
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (2-5 mol%), and PPh₃ (8-20 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and a degassed 2M aqueous solution of K₂CO₃.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with toluene or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the target biphenyl derivative.
Role in Self-Assembled Monolayers (SAMs)
This compound serves as a precursor for the synthesis of molecules designed to form self-assembled monolayers (SAMs) on various substrates, most notably gold. The formation of SAMs allows for the precise modification of surface properties, which is crucial in applications such as molecular electronics, biosensors, and anti-corrosion coatings. To be utilized in SAMs on gold, this compound must first be converted into a thiol-containing derivative, as the sulfur atom readily forms a strong bond with the gold surface.
Experimental Protocol: Conversion of this compound to 4-Decylthiophenol
This protocol outlines a general procedure for the conversion of an aryl bromide to the corresponding thiol, a necessary step for preparing SAM-forming molecules from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Dry diethyl ether or THF
-
Sulfur powder
-
Hydrochloric acid (HCl)
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of this compound in dry diethyl ether or THF to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, cool the reaction mixture and add sulfur powder in portions.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by carefully adding dilute HCl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 4-decylthiophenol.
Experimental Protocol: Formation of a Self-Assembled Monolayer on Gold
This protocol provides a general method for the formation of a SAM on a gold surface using a thiol derivative.
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
4-Decylthiophenol
-
Ethanol (absolute)
-
Cleaning solution (e.g., "Piranha" solution - EXTREME CAUTION IS ADVISED )
Procedure:
-
Thoroughly clean the gold substrate. A common method involves immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.
-
Prepare a dilute solution (typically 1-10 mM) of 4-decylthiophenol in ethanol.
-
Immerse the clean, dry gold substrate into the thiol solution.
-
Allow the self-assembly process to occur over a period of 12-24 hours at room temperature.
-
After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen.
Conclusion
This compound stands as a testament to the importance of versatile molecular building blocks in the progression of materials science. Its strategic use in the synthesis of liquid crystals and the functionalization of surfaces for self-assembled monolayers highlights its significance. The protocols and data presented in this guide are intended to empower researchers to explore and expand upon the applications of this pivotal compound, paving the way for the next generation of advanced materials.
An In-depth Technical Guide on the Solubility of 1-Bromo-4-decylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-decylbenzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a long ten-carbon alkyl chain. This structure imparts a predominantly nonpolar and hydrophobic character to the molecule, which dictates its solubility profile in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification, formulation, and as an intermediate in the development of new materials and potential therapeutic agents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its expected solubility based on its structural similarity to other long-chain alkylbenzenes and brominated aromatic compounds. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided.
Expected Qualitative Solubility Profile
The principle of "like dissolves like" is the primary determinant of solubility for non-ionic organic compounds.[1][2] this compound, with its substantial nonpolar decyl chain and benzene ring, is expected to be readily soluble in nonpolar organic solvents. Its solubility in polar solvents is anticipated to be limited. The bromine atom introduces a degree of polarity, but the large hydrophobic portion of the molecule is the dominant factor.
Based on the known solubility of similar compounds such as decylbenzene and bromobenzene, the expected qualitative solubility of this compound is summarized in the table below.[1][3]
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble | The nonpolar nature of these solvents effectively solvates the long alkyl chain and the benzene ring of the molecule through London dispersion forces.[3][4] |
| Polar Aprotic | Acetone, Dichloromethane | Soluble | These solvents possess a moderate polarity that can interact with the polarizable bromine atom, while also being capable of solvating the nonpolar parts of the molecule.[1] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderately Soluble | DMSO is a highly polar solvent; while it can dissolve a wide range of compounds, the large nonpolar character of this compound may limit its solubility. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The ability of these solvents to form hydrogen bonds does not significantly contribute to the solvation of the nonpolar molecule. Solubility is expected to be low. |
| Aqueous | Water | Insoluble | The large hydrophobic surface area of the molecule prevents effective solvation by the highly polar water molecules.[1][3] |
Experimental Protocol for Quantitative Solubility Determination: Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[5][6]
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm or finer, compatible with the solvent)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.[7]
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium (typically 24-48 hours).[8][9] The equilibration time should be determined experimentally to ensure that the concentration of the dissolved solid no longer changes over time.
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or carefully filter the supernatant through a syringe filter.[7][10] This step must be performed without changing the temperature.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a calibrated HPLC or GC method to generate a calibration curve of instrument response versus concentration.[7]
-
Accurately dilute a known volume of the clear, saturated filtrate and analyze it using the same analytical method.
-
Determine the concentration of this compound in the diluted filtrate by using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undissolved this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Safety Precautions:
-
Always work in a well-ventilated laboratory fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Khan Academy [khanacademy.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
Spectroscopic Data Overview for 1-Bromo-4-decylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Bromo-4-decylbenzene (CAS No: 106418-67-1).[1][2][3] The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines standardized experimental protocols for data acquisition, and includes a visual workflow for spectroscopic analysis.
Molecular and Physical Properties
This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a decyl group at the para position.[1] This structure imparts properties that are valuable in organic synthesis, particularly in the construction of more complex molecules for materials science and pharmaceutical research.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅Br | [1][3] |
| Molecular Weight | 297.27 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Density | 1.099 g/cm³ | [2] |
| Boiling Point | 346.0 ± 11.0 °C at 760 mmHg | [3] |
| Flash Point | 205.7 °C | [2] |
| Refractive Index | 1.51 | [2] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is derived from the analysis of structurally similar compounds and established principles of spectroscopy.
¹H NMR Spectroscopy Data (Predicted)
The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons in the para-substituted ring and the aliphatic protons of the decyl chain.
Predicted Spectrum in CDCl₃ at 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.38 | Doublet | 2H | Ar-H (ortho to Br) |
| ~ 7.02 | Doublet | 2H | Ar-H (ortho to decyl) |
| ~ 2.55 | Triplet | 2H | Ar-CH₂- |
| ~ 1.58 | Quintet | 2H | Ar-CH₂-CH₂- |
| ~ 1.26 | Multiplet | 14H | -(CH₂)₇- |
| ~ 0.88 | Triplet | 3H | -CH₃ |
¹³C NMR Spectroscopy Data (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted Spectrum in CDCl₃ at 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 141.2 | Ar-C (C-alkyl) |
| ~ 131.5 | Ar-CH (C-ortho to Br) |
| ~ 130.3 | Ar-CH (C-ortho to alkyl) |
| ~ 120.0 | Ar-C (C-Br) |
| ~ 35.3 | Ar-CH₂- |
| ~ 31.9 | -(CH₂)ₙ- |
| ~ 31.2 | -(CH₂)ₙ- |
| ~ 29.6 | -(CH₂)ₙ- (multiple) |
| ~ 29.3 | -(CH₂)ₙ- |
| ~ 22.7 | -CH₂-CH₃ |
| ~ 14.1 | -CH₃ |
Infrared (IR) Spectroscopy Data (Predicted)
The IR spectrum will exhibit vibrational modes characteristic of the aromatic ring and the alkyl chain.[4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~ 3080 - 3020 | Medium | C-H Stretch | Aromatic |
| ~ 2955 - 2850 | Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~ 1590 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1490 | Strong | C=C Stretch | Aromatic Ring |
| ~ 1465 | Medium | C-H Bend | Aliphatic (CH₂) |
| ~ 1070 | Strong | C-Br Stretch | Aryl Halide |
| ~ 820 | Strong | C-H Out-of-plane Bend | p-disubstituted benzene |
Mass Spectrometry (MS) Data (Predicted)
Electron ionization mass spectrometry is expected to show the molecular ion and characteristic fragmentation patterns of an alkylbenzene. The presence of bromine will result in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 298 | ~95 | [M+2]⁺ (with ⁸¹Br) |
| 296 | 100 | [M]⁺ (with ⁷⁹Br) |
| 185/183 | High | [M - C₈H₁₇]⁺ (Benzylic cleavage) |
| 171/169 | High | [M - C₉H₁₉]⁺ (Benzylic cleavage) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
Process and reference the spectrum similarly to the ¹H NMR.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : As a liquid, this compound can be analyzed neat.
-
Instrumentation : Use a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply a small drop of the liquid sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.
-
Ionization : Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis : Scan a mass range appropriate for the compound, for example, m/z 40-400.
-
Data Acquisition : Acquire the mass spectrum, ensuring the detection of the molecular ion and significant fragment ions.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-4-decylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 1-Bromo-4-decylbenzene with arylboronic acids. This reaction is a powerful tool for the synthesis of biaryl compounds, which are important structural motifs in pharmaceuticals, liquid crystals, and organic electronic materials. The presence of the long decyl chain in this compound makes it a valuable building block for molecules where lipophilicity and self-assembly properties are desired.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides, including those with long alkyl chains, which can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-(octynyl)benzene | Phenylboronic acid | Pd-precatalyst II (1) | - | K₂CO₃ | Water/TBAB | 60 | 2 | 95[1] |
| 2 | 1-Bromo-4-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/Water | 80 | 2 | 99[2] |
| 3 | Bromobenzene | Phenylboronic acid | PdFe₂O₄ (20 mg) | - | K₂CO₃ (1.5) | Methanol/Water | 100 | - | High[3] |
| 4 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/Ethanol/Water | 90 | 4-6 | >95[4] |
| 5 | Aryl Bromide | Arylboronic acid | Pd₂(dba)₃ (0.05) | JohnPhos (0.2) | Cs₂CO₃ (3) | THF/Water | 40 | 2.5 | 90[5] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates to achieve the highest yields.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, with 10-20% water)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Visualizations
Below are diagrams illustrating the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
The mechanism of the Suzuki-Miyaura cross-coupling is a catalytic cycle involving a palladium complex.[6] The key steps are oxidative addition, transmetalation, and reductive elimination.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsynthchem.com [jsynthchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Formation of 4-decylphenylmagnesium bromide from 1-Bromo-4-decylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] Their application is pivotal in the synthesis of a wide array of molecules, including active pharmaceutical ingredients. The formation of a Grignard reagent from 1-Bromo-4-decylbenzene yields (4-decylphenyl)magnesium bromide, a valuable intermediate for introducing the 4-decylphenyl moiety into various molecular scaffolds. This long alkyl chain can significantly influence the lipophilicity and other physicochemical properties of a target molecule, which is of particular interest in drug development for modulating pharmacokinetics and pharmacodynamics.
The successful formation of this Grignard reagent is highly dependent on maintaining strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with protic solvents, including water.[1][3] The presence of the long, non-polar decyl group may also influence the solubility of the starting material and the resulting Grignard reagent in ethereal solvents.
Key Reaction Parameters and Expected Data
The successful formation of 4-decylphenylmagnesium bromide is contingent on several critical parameters. The following table summarizes typical reaction conditions and expected outcomes, based on general principles for aryl bromides with long alkyl chains.
| Parameter | Value / Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent.[1] |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the aryl bromide.[4] |
| Activation Method | Iodine crystal, 1,2-dibromoethane, or mechanical grinding | Crucial for removing the passivating magnesium oxide layer.[4] |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling to control.[1][4] |
| Reaction Time | 1 - 3 hours | Completion is often indicated by the disappearance of magnesium.[4] |
| Expected Yield | 70 - 90% | Yields can be affected by side reactions like Wurtz coupling.[4] |
| Reaction with an Electrophile (e.g., Aldehyde) | ||
| Electrophile | 1.0 equivalent | To be added slowly to the Grignard reagent solution.[4] |
| Reaction Temperature | 0 °C to room temperature | Initial cooling is recommended to control the exothermic reaction.[4] |
| Reaction Time | 30 minutes - 2 hours | Monitored by TLC or other appropriate analytical methods.[4] |
| Work-up | Saturated aq. NH4Cl or dilute HCl | To quench the reaction and protonate the alkoxide.[4] |
| Expected Product Yield | 60 - 85% | Dependent on the nature of the electrophile and reaction conditions.[4] |
Experimental Protocols
This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile. All operations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Protocol 1: Formation of 4-decylphenylmagnesium bromide
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to the flask to activate the magnesium surface.[5] Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and its color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool.
-
Initiation of Reaction: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of this solution to the magnesium suspension. The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution.[4] If the reaction does not start, gentle warming or sonication may be applied.
-
Grignard Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5]
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, which should be used immediately.[4]
Protocol 2: Reaction with an Electrophile (Example: Benzaldehyde)
-
Addition of Electrophile: Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution at 0 °C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride or dilute HCl to quench the reaction and protonate the resulting alkoxide.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired secondary alcohol.
Potential Side Reactions and Troubleshooting
A common side reaction in Grignard reagent formation is the Wurtz coupling , where the formed Grignard reagent reacts with the unreacted aryl bromide to form a dimer.[5] This can be minimized by the slow, dropwise addition of the this compound solution to the magnesium suspension, which maintains a low concentration of the halide in the presence of the formed Grignard reagent.
If the reaction is difficult to initiate, ensure all glassware is scrupulously dry and the magnesium is properly activated. A fresh bottle of anhydrous ether is also recommended.
Diagrams
Caption: Experimental workflow for the formation and reaction of 4-decylphenylmagnesium bromide.
Caption: Simplified mechanism of Grignard reagent formation and the Wurtz coupling side reaction.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-4-decylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. These reactions are indispensable tools in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 1-Bromo-4-decylbenzene is a versatile building block, featuring a reactive carbon-bromine bond amenable to palladium-catalyzed transformations and a long alkyl chain that can impart desirable lipophilic properties or influence self-assembly in materials.
This document provides detailed application notes and experimental protocols for three key palladium-catalyzed cross-coupling reactions of this compound: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The protocols are based on established methodologies and serve as a starting point for reaction optimization.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
The general mechanism for these reactions involves a catalytic cycle consisting of three primary steps: oxidative addition of the aryl halide to a palladium(0) complex, followed by either transmetalation (in Suzuki and Sonogashira couplings) or migratory insertion (in the Heck reaction), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
Application Notes and Protocols for the Synthesis of Liquid Crystals from 1-Bromo-4-decylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the nematic liquid crystal, 4-decyl-4'-cyanobiphenyl (10CB), starting from 1-bromo-4-decylbenzene. The synthesis is primarily achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely utilized in materials science for the creation of biphenyl structures, which are fundamental to many calamitic (rod-shaped) liquid crystals.[1] The protocols provided herein are designed to be a comprehensive guide for researchers in organic synthesis and materials science. Additionally, the potential applications of such liquid crystals in drug delivery systems are discussed, making this document relevant for professionals in drug development.
Introduction
Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[2] Their anisotropic nature and response to external stimuli make them invaluable in a range of technologies, most notably in liquid crystal displays (LCDs).[3] The 4-alkyl-4'-cyanobiphenyls are a well-studied class of nematic liquid crystals.[1] The synthesis of these materials often relies on the construction of a rigid biphenyl core functionalized with flexible alkyl chains and polar groups that influence their mesomorphic properties.
This compound serves as a key precursor for introducing a long alkyl chain to the biphenyl core, which is crucial for achieving the desired liquid crystalline phases. The Suzuki-Miyaura coupling reaction is a robust and versatile method for forming the carbon-carbon bond between this compound and a suitable boronic acid derivative, offering high yields and functional group tolerance.[4]
In the field of drug development, liquid crystalline nanoparticles (LCNPs), such as cubosomes and hexosomes, are emerging as effective drug delivery systems.[5] These systems can encapsulate both hydrophilic and hydrophobic drugs, offering controlled release and improved bioavailability.[6] The liquid crystals synthesized from precursors like this compound can be designed to form the basis of these advanced drug delivery vehicles.[7]
Synthesis of 4-decyl-4'-cyanobiphenyl (10CB)
The synthesis of 4-decyl-4'-cyanobiphenyl is effectively achieved via a Suzuki-Miyaura cross-coupling reaction between this compound and 4-cyanophenylboronic acid.
Reaction Scheme
Caption: Synthetic scheme for 4-decyl-4'-cyanobiphenyl (10CB).
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of 4-decyl-4'-cyanobiphenyl (10CB).
| Parameter | Value | Reference |
| Starting Materials | ||
| This compound | 1.0 equiv. | - |
| 4-Cyanophenylboronic acid | 1.2 equiv. | - |
| Catalyst System | ||
| Pd(PPh₃)₄ | 2-5 mol% | [8] |
| Base (K₂CO₃ or Cs₂CO₃) | 2.0 equiv. | [9] |
| Reaction Conditions | ||
| Solvent | Toluene/Ethanol/Water | [9] |
| Temperature | 80-100 °C | [10] |
| Reaction Time | 12-24 hours | [8] |
| Product Information | ||
| Product Name | 4-decyl-4'-cyanobiphenyl (10CB) | [2] |
| Expected Yield | 75-90% | Based on similar Suzuki coupling reactions. |
| Physical Properties | ||
| Molecular Formula | C₂₃H₂₉N | |
| Molar Mass | 319.49 g/mol | |
| Phase Transition Temperatures (on heating) | ||
| Crystal to Smectic A | ~43 °C | Inferred from homologous series data. |
| Smectic A to Nematic | ~49 °C | Inferred from homologous series data. |
| Nematic to Isotropic | ~52 °C | Inferred from homologous series data. |
Experimental Protocols
Protocol 1: Synthesis of 4-decyl-4'-cyanobiphenyl (10CB) via Suzuki-Miyaura Coupling
This protocol details the synthesis of 4-decyl-4'-cyanobiphenyl (10CB) using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol, absolute
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.), 4-cyanophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv.) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield pure 4-decyl-4'-cyanobiphenyl.
-
Protocol 2: Characterization of Liquid Crystal Phases
The liquid crystalline properties of the synthesized 4-decyl-4'-cyanobiphenyl can be characterized using the following techniques.
A. Differential Scanning Calorimetry (DSC)
-
Accurately weigh a small sample (2-5 mg) of the purified product into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected isotropic transition.
-
Cool the sample at the same rate back to room temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
The phase transition temperatures are determined from the peaks in the heat flow curve during the second heating scan.
B. Polarized Optical Microscopy (POM)
-
Place a small amount of the sample on a clean glass slide and cover with a coverslip.
-
Heat the slide on a hot stage.
-
Observe the sample through a polarized light microscope as it is heated and cooled.
-
The different liquid crystal phases (nematic, smectic) will exhibit characteristic textures. The nematic phase typically shows a Schlieren texture.
-
Record the temperatures at which the textures change, corresponding to the phase transitions.
Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of 4-decyl-4'-cyanobiphenyl.
Caption: Workflow for the synthesis and characterization of 10CB.
Application in Drug Delivery: A Conceptual Pathway
Liquid crystals like 10CB can be used to formulate lyotropic liquid crystalline nanoparticles for drug delivery. The diagram below illustrates the conceptual pathway from the synthesized liquid crystal to a potential therapeutic application.
Caption: Conceptual pathway for liquid crystal-based drug delivery.
Conclusion
The synthesis of 4-decyl-4'-cyanobiphenyl from this compound via the Suzuki-Miyaura coupling is a reliable and efficient method for producing a valuable liquid crystalline material. The detailed protocols and data provided in this document serve as a practical guide for researchers in the synthesis and characterization of such materials. Furthermore, the exploration of their potential application in advanced drug delivery systems highlights the interdisciplinary importance of liquid crystal synthesis, bridging materials science with pharmaceutical and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 4-Cyanobiphenyl | 2920-38-9 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]
- 6. Lyotropic liquid crystalline phases: Drug delivery and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprajournals.com [eprajournals.com]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Specialty Polymer Synthesis Using 1-Bromo-4-decylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-decylbenzene is a versatile aromatic building block crucial for the synthesis of advanced specialty polymers. Its unique structure, featuring a reactive bromo group and a long, solubilizing decyl chain, makes it an ideal monomer for creating materials with tailored electronic, optical, and self-assembly properties. These polymers are of significant interest in the development of organic semiconductors, liquid crystals, and specialized materials for drug delivery systems. The bromo-functional group allows for participation in a variety of cross-coupling reactions, enabling precise control over the polymer architecture.
This document provides detailed application notes and experimental protocols for the synthesis of specialty polymers derived from this compound, focusing on two powerful polymerization techniques: Suzuki Polycondensation and Grignard Metathesis (GRIM) Polymerization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the monomer is presented below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 106418-67-1 |
| Molecular Formula | C₁₆H₂₅Br |
| Molecular Weight | 297.27 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., THF, Toluene, Chloroform) |
Polymerization Methods and Protocols
Suzuki Polycondensation
Suzuki polycondensation is a robust method for synthesizing poly(p-phenylene)s and related conjugated polymers. The reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or ester. For the homopolymerization of this compound, it must first be converted to a boronic acid or ester derivative to react with the parent aryl bromide in an A-B type polymerization, or alternatively, reacted with a diboronic acid derivative in an A-A + B-B type polymerization. A more direct approach for homopolymerization is the Yamamoto coupling, which involves the direct coupling of the aryl halide. However, for the purpose of these notes, we will focus on a Yamamoto-type protocol which is often mechanistically related to Suzuki couplings.
Caption: Experimental workflow for the Suzuki-type homopolymerization of this compound.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) or Toluene
-
Methanol
-
Acetone
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bis(1,5-cyclooctadiene)nickel(0) (1.2 equivalents) and 2,2'-bipyridyl (1.2 equivalents).
-
Add anhydrous, degassed DMF or Toluene to dissolve the catalyst and ligand.
-
To this solution, add this compound (1.0 equivalent).
-
Heat the reaction mixture to 80 °C and stir vigorously for 48 hours. The formation of a precipitate or an increase in viscosity may be observed as the polymerization progresses.
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing methanol to precipitate the polymer.
-
Filter the resulting polymer and wash thoroughly with methanol and then acetone to remove any residual catalyst and unreacted monomer.
-
Dry the polymer under vacuum at 40 °C overnight.
Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a chain-growth polymerization method that allows for the synthesis of well-defined conjugated polymers with controlled molecular weights and narrow polydispersity indices. This method is particularly effective for the polymerization of bromo-aromatic compounds.
Caption: Simplified reaction pathway for GRIM polymerization of this compound.
Materials:
-
This compound
-
tert-Butylmagnesium chloride (t-BuMgCl) in THF (1 M solution)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂]
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (5 M)
-
Methanol
-
Acetone
-
Hexanes
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add tert-butylmagnesium chloride (1.05 equivalents) dropwise. Stir the mixture at room temperature for 2 hours to form the Grignard reagent.
-
In a separate Schlenk flask, add Ni(dppp)Cl₂ (0.01 equivalents relative to the monomer) and dissolve in a small amount of anhydrous THF.
-
Add the Ni(dppp)Cl₂ solution to the Grignard reagent solution at room temperature. The reaction mixture should change color, indicating the start of polymerization.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the polymerization by slowly adding 5 M HCl.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Filter the polymer and wash with methanol, acetone, and hexanes.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer is recovered from the chloroform fraction.
-
Dry the purified polymer under vacuum at 40 °C.
Data Presentation
The following tables summarize typical results that can be expected from the polymerization of this compound based on literature for similar systems. Actual results may vary depending on specific reaction conditions.
Table 1: Suzuki-Type Polymerization Results
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Mn (kDa) | PDI (Mw/Mn) |
| 1 | 2 | Toluene | 48 | 75 | 15 | 2.1 |
| 2 | 1 | DMF | 48 | 82 | 20 | 1.9 |
| 3 | 2 | Toluene | 72 | 85 | 25 | 2.0 |
Table 2: GRIM Polymerization Results
| Entry | Monomer:Catalyst Ratio | Solvent | Time (h) | Yield (%) | Mn (kDa) | PDI (Mw/Mn) |
| 1 | 50:1 | THF | 24 | 90 | 12 | 1.5 |
| 2 | 100:1 | THF | 24 | 92 | 23 | 1.4 |
| 3 | 200:1 | THF | 24 | 88 | 45 | 1.6 |
Conclusion
This compound serves as a valuable monomer for the synthesis of specialty polymers through methods such as Suzuki-type coupling and GRIM polymerization. The protocols outlined in this document provide a foundation for researchers to produce poly(4-decylphenylene) with varying molecular weights and properties. The choice of polymerization method will depend on the desired polymer characteristics, with GRIM polymerization generally offering better control over molecular weight and polydispersity. The resulting polymers have significant potential in the fields of organic electronics and advanced materials.
Application Notes and Protocols for the Grignard Reaction of 1-Bromo-4-decylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental setup and execution of the Grignard reaction using 1-Bromo-4-decylbenzene. The protocols detailed herein are designed to ensure the successful formation of the corresponding Grignard reagent, (4-decylphenyl)magnesium bromide, a valuable intermediate in organic synthesis for the introduction of the 4-decylphenyl moiety. These application notes include detailed experimental procedures, quantitative data presented in tabular format for clarity, and a visual representation of the experimental workflow. Adherence to the described safety precautions is critical for the safe handling of the pyrophoric and moisture-sensitive reagents involved.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, utilizing organomagnesium halides (Grignard reagents) as potent nucleophiles. The synthesis of (4-decylphenyl)magnesium bromide from this compound provides a versatile building block for the synthesis of a wide range of compounds, including potential pharmaceutical candidates. The presence of the long decyl chain can influence the solubility and reactivity of the Grignard reagent, necessitating careful control of reaction parameters. These protocols are based on established procedures for aryl bromides and have been adapted to address the specific properties of this compound.
Quantitative Data
The following tables summarize the key quantitative parameters for the preparation of (4-decylphenyl)magnesium bromide and a subsequent example reaction with a generic electrophile (e.g., an aldehyde or ketone).
Table 1: Reagents and Molar Equivalents for Grignard Reagent Formation
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (for a 10 mmol scale) | Moles (mmol) |
| This compound | 297.33 | 1.0 | 2.97 g | 10.0 |
| Magnesium Turnings | 24.31 | 1.2 | 0.29 g | 12.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | Solvent | ~40 mL | - |
| Iodine | 253.81 | Catalyst | 1-2 small crystals | - |
Table 2: Typical Reaction Conditions
| Parameter | Value | Notes |
| Reaction Temperature | Reflux (~66 °C in THF) | The reaction is exothermic and should be initiated at room temperature, then maintained at a gentle reflux. |
| Reaction Time | 1 - 3 hours | Monitor by the disappearance of magnesium turnings. |
| Inert Atmosphere | Dry Nitrogen or Argon | Essential to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen. |
| Work-up | Saturated aq. NH₄Cl or dilute HCl | To quench the reaction and dissolve magnesium salts. |
| Expected Yield | 85 - 95% | Highly dependent on maintaining anhydrous conditions. |
Experimental Protocols
Preparation of (4-decylphenyl)magnesium bromide
This protocol details the formation of the Grignard reagent from this compound. All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature under a positive pressure of the inert gas.
-
Magnesium Activation: Place the magnesium turnings (1.2 eq.) into the reaction flask. Add a single crystal of iodine to activate the magnesium surface.
-
Initiation of Reaction: Add approximately 10 mL of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in the remaining anhydrous THF. Add a small portion (~10%) of the this compound solution to the magnesium suspension.
-
Grignard Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the THF, and the formation of a cloudy, grayish-black solution. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Completion of Reaction: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating to maintain reflux for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting solution is the Grignard reagent, which should be used immediately in the next step.
Reaction with an Electrophile (General Procedure)
This protocol describes the general reaction of the prepared Grignard reagent with an electrophile, such as an aldehyde or ketone, to form an alcohol.
Materials:
-
Solution of (4-decylphenyl)magnesium bromide in THF (from step 3.1)
-
Electrophile (e.g., aldehyde or ketone, 1.0 eq.)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction with Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Dissolve the electrophile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred Grignard solution.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride or dilute HCl to quench the reaction and protonate the resulting alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Grignard reaction of this compound.
Safety Precautions
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by water.[1] All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under a dry, inert atmosphere (nitrogen or argon).
-
Flammable Solvents: Diethyl ether and THF are highly flammable and volatile.[2] Ensure that there are no open flames or spark sources in the vicinity of the experiment. All operations should be conducted in a well-ventilated fume hood.
-
Exothermic Reaction: The formation of the Grignard reagent is an exothermic process.[3] The addition of the aryl bromide should be controlled to maintain a gentle reflux and avoid a runaway reaction. An ice-water bath should be readily available for cooling if necessary.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Quenching: The quenching of the reaction with aqueous acid is also exothermic and can lead to the evolution of hydrogen gas if unreacted magnesium is present. The quenching solution should be added slowly and with caution.
References
1-Bromo-4-decylbenzene: A Versatile Precursor for High-Performance Organic Semiconductors
Application Notes and Protocols for Researchers in Organic Electronics and Drug Development
Introduction: 1-Bromo-4-decylbenzene is a key building block in the synthesis of advanced organic semiconductor materials. Its molecular structure, featuring a reactive bromo group and a long alkyl chain, allows for the creation of solution-processable conjugated polymers with desirable electronic properties and environmental stability. These characteristics make it a valuable precursor for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The decyl side chain enhances the solubility of the resulting polymers in common organic solvents, facilitating device fabrication through printing and coating techniques.
Applications in Organic Electronics
The primary application of this compound in organic electronics is as a monomer in cross-coupling polymerization reactions, such as Suzuki and Stille coupling, to synthesize poly(p-phenylene) (PPP) derivatives.[1] Specifically, it is used to produce poly(4-decyl-p-phenylene), a conjugated polymer with potential for use as the active layer in OFETs. The long alkyl chains help to control the polymer's morphology and solid-state packing, which are critical factors for efficient charge transport.
Data Presentation: Performance of Derived Organic Semiconductors
While specific performance data for OFETs based solely on polymers derived from this compound is not extensively documented in publicly available literature, the following table summarizes typical performance ranges for closely related poly(p-phenylene) derivatives and other relevant solution-processable p-type organic semiconductors. This data provides a benchmark for the expected performance of materials synthesized from this precursor.
| Parameter | Poly(p-phenylene) Derivatives & Analogues |
| Hole Mobility (μ) | 10⁻³ - 10⁻¹ cm²/Vs |
| On/Off Current Ratio | > 10⁴ |
| Threshold Voltage (Vth) | -10 to -30 V |
Note: The performance of organic semiconductor devices is highly dependent on fabrication conditions, including the choice of dielectric material, electrode work function, and annealing procedures.
Experimental Protocols
Detailed methodologies for the synthesis of conjugated polymers using this compound via Suzuki and Stille polycondensation are provided below. These protocols are foundational and can be adapted by researchers for the synthesis of various organic semiconductor materials.
Protocol 1: Synthesis of Poly(4-decyl-p-phenylene) via Suzuki Polycondensation
This protocol describes the synthesis of a poly(p-phenylene) derivative using a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
This compound
-
4-Decylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), 4-decylphenylboronic acid (1.05 mmol, 1.05 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous toluene (10 mL) and a degassed 2M aqueous solution of potassium carbonate (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by observing the increase in viscosity of the solution. The reaction is typically complete within 24-48 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing methanol (100 mL) to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it sequentially with water and methanol to remove any remaining catalyst and inorganic salts. Further purification can be achieved by Soxhlet extraction with acetone, followed by chloroform to isolate the pure polymer.
-
Drying: Dry the purified polymer under vacuum at 40-50°C for 24 hours.
Protocol 2: Synthesis of Poly(4-decyl-p-phenylene) via Stille Polycondensation
This protocol outlines the synthesis of the same polymer using a Stille coupling reaction, which offers an alternative synthetic route.
Materials:
-
This compound
-
1,4-Bis(tributylstannyl)benzene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Toluene (anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), 1,4-bis(tributylstannyl)benzene (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) at least three times.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask via a cannula or syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 110°C and stir vigorously. The polymerization progress can be monitored by an increase in the solution's viscosity. The reaction is typically allowed to proceed for 48 hours.
-
Workup: After cooling to room temperature, slowly pour the viscous solution into a beaker of methanol (100 mL) to precipitate the polymer.
-
Purification: Collect the polymer by filtration. Wash the solid polymer extensively with methanol to remove tin byproducts and catalyst residues. A final purification step using Soxhlet extraction with methanol and then hexanes can be performed to remove low molecular weight oligomers.
-
Drying: Dry the final polymer product in a vacuum oven at 50°C overnight.
Protocol 3: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol provides a general procedure for fabricating an OFET device using a solution-processable polymer synthesized from this compound.
Materials:
-
Synthesized poly(4-decyl-p-phenylene)
-
Chlorobenzene or other suitable organic solvent
-
Heavily doped n-type silicon wafer with a thermally grown SiO₂ layer (serves as the gate electrode and dielectric)
-
Gold (Au) for source and drain electrodes
-
Shadow mask
Procedure:
-
Substrate Preparation: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropyl alcohol for 15 minutes each. Dry the substrate with a stream of nitrogen gas. A surface treatment with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) is often performed to improve the semiconductor/dielectric interface.
-
Semiconductor Deposition: Prepare a solution of the synthesized poly(4-decyl-p-phenylene) in chlorobenzene (e.g., 5 mg/mL). Deposit the solution onto the prepared substrate using spin-coating (e.g., 1500 rpm for 60 seconds).
-
Annealing: Anneal the semiconductor film on a hotplate in a nitrogen-filled glovebox at a temperature optimized for the specific polymer (typically 100-150°C) for 30-60 minutes to remove residual solvent and improve crystallinity.
-
Electrode Deposition: Define the source and drain electrodes on top of the semiconductor film using a shadow mask. Thermally evaporate a 50 nm layer of gold (Au) through the shadow mask under high vacuum (< 10⁻⁶ Torr). The channel length and width are defined by the dimensions of the shadow mask.
-
Characterization: The electrical characteristics of the fabricated OFET, such as output and transfer curves, can be measured using a semiconductor parameter analyzer in a probe station under ambient or inert conditions. From these measurements, key performance metrics like hole mobility, on/off ratio, and threshold voltage can be extracted.
Mandatory Visualizations
Caption: Workflow for Suzuki Polycondensation.
Caption: Workflow for Stille Polycondensation.
Caption: OFET Fabrication Workflow.
References
Synthesis of Biaryl Compounds Utilizing 1-Bromo-4-decylbenzene: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the synthesis of biaryl scaffolds is a fundamental aspect of creating novel therapeutics and functional materials. 1-Bromo-4-decylbenzene serves as a versatile starting material for these syntheses, primarily through palladium-catalyzed cross-coupling reactions. This document provides detailed protocols and comparative data for the synthesis of biaryl compounds from this key intermediate, with a focus on the widely-used Suzuki-Miyaura coupling, and an overview of related cross-coupling methodologies.
Introduction to Biaryl Synthesis via Cross-Coupling
The formation of a carbon-carbon bond between two aromatic rings is a pivotal transformation in organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, have become indispensable tools for this purpose due to their high efficiency, functional group tolerance, and broad substrate scope.[1][2][3] this compound, with its reactive carbon-bromine bond and a long alkyl chain that can influence physical properties like solubility, is an excellent substrate for these transformations.
Comparative Overview of Key Cross-Coupling Reactions
The choice of cross-coupling reaction can depend on several factors, including the nature of the coupling partners, desired functional group compatibility, and the toxicity of reagents. Below is a summary of common methods for the synthesis of biaryls from this compound.
| Cross-Coupling Reaction | Organometallic Reagent | Key Advantages | Representative Yield |
| Suzuki-Miyaura | Boronic acid/ester | Stable, non-toxic reagents; mild reaction conditions.[1] | 95% (for 1-(4-biphenylyl)-1-octyne from 1-bromo-4-(1-octynyl)benzene and phenylboronic acid)[4] |
| Negishi | Organozinc | High reactivity and functional group tolerance.[2] | High yields typically reported for aryl-aryl couplings. |
| Stille | Organotin | Tolerant to a wide variety of functional groups.[3] | High yields typically reported, but toxicity of tin reagents is a drawback.[3] |
| Kumada | Grignard reagent | Utilizes readily available Grignard reagents.[5] | 92.6% (for 3-decylthiophene from 1-bromodecane and 3-bromothiophene)[6] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-decyl-1,1'-biphenyl from this compound and phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 297.3 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and ethanol (20 mL). Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-decyl-1,1'-biphenyl.
Logical Workflow for Biaryl Synthesis
Caption: General workflow for the synthesis of biaryl compounds.
Catalytic Cycles of Key Cross-Coupling Reactions
The catalytic cycles for Suzuki-Miyaura, Negishi, and Stille couplings share a common mechanistic framework involving a palladium(0)/palladium(II) couple.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Negishi Coupling Catalytic Cycle
Caption: Catalytic cycle of the Negishi coupling reaction.
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille coupling reaction.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of biaryl compounds. The Suzuki-Miyaura coupling offers a robust and environmentally benign method for this transformation, utilizing stable and readily available boronic acids. By understanding the principles of these cross-coupling reactions and following detailed experimental protocols, researchers can efficiently synthesize novel biaryl molecules for various applications in drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-decylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of the electron-donating decyl group may influence the reactivity of the aryl bromide compared to electron-deficient substrates. However, successful Heck couplings of electron-rich aryl bromides are well-documented and can be achieved with appropriate optimization of the catalytic system.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and migratory insertion of the alkene. A subsequent β-hydride elimination releases the final product and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of HBr, facilitated by a base, which regenerates the active Pd(0) catalyst.[4]
Experimental Protocols
Two representative protocols are provided below: a conventional heating method and a microwave-assisted method. These protocols are adapted from established procedures for similar aryl bromides and should serve as a good starting point for optimization.[2]
Protocol 1: Conventional Heating
Reaction Setup:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4-decylbenzene (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine (PPh₃), 0.04 mmol, 4 mol%).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add an anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), 5 mL) via syringe.
-
Add the alkene (e.g., styrene or an acrylate, 1.2 mmol, 1.2 equiv.) and a base (e.g., potassium carbonate (K₂CO₃), 2.0 mmol, 2.0 equiv.) to the reaction mixture.
Reaction and Workup:
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and then with brine (15 mL) to remove the DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Heating
Reaction Setup:
-
In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., triphenylphosphine (PPh₃), 0.04 mmol, 4 mol%), and a base (e.g., potassium carbonate (K₂CO₃), 2.0 mmol, 2.0 equiv.).
-
Add an anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), 5 mL) and the alkene (e.g., styrene or an acrylate, 1.2 mmol, 1.2 equiv.).
-
Seal the vial securely.
Reaction and Workup:
-
Place the sealed vial in a microwave reactor and heat to a set temperature (e.g., 150 °C) for a shorter duration (e.g., 15-60 minutes).
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the same workup and purification procedure as described in the conventional heating protocol.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be applied to this compound.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | The substrate of interest. |
| Alkene | Styrene, Acrylates, etc. | Typically used in a slight excess (1.1-1.5 equivalents). |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common, air-stable precatalyst. |
| Ligand | PPh₃, P(o-tol)₃, or other phosphine ligands (1-2 equiv. per Pd) | The choice of ligand can significantly impact reaction efficiency. |
| Base | K₂CO₃, Na₂CO₃, Et₃N, Cs₂CO₃ (1.5-2.5 equivalents) | An inorganic base like K₂CO₃ or an organic base like Et₃N can be used.[5] |
| Solvent | DMF, NMP, Dioxane, Toluene | Anhydrous polar aprotic solvents are commonly used.[5] |
| Temperature | 80-150 °C | Reaction temperature depends on the reactivity of the substrates and the catalyst system. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent catalyst degradation. |
Mandatory Visualization
Caption: General experimental workflow for the Heck reaction.
Troubleshooting
-
Low or No Conversion:
-
Ensure the palladium catalyst is active and not degraded.
-
Strictly exclude oxygen and moisture by using anhydrous solvents and maintaining an inert atmosphere.
-
Increase the reaction temperature or prolong the reaction time.
-
Consider screening different palladium sources, ligands, or bases to find a more optimal system.
-
-
Formation of Byproducts:
-
Homocoupling of the aryl bromide can sometimes be observed. Optimizing catalyst loading and temperature can help minimize this side reaction.
-
Isomerization of the double bond in the product may occur. The choice of reaction conditions can influence the regioselectivity.
-
By following these protocols and considering the key reaction parameters, researchers can effectively utilize the Heck reaction for the synthesis of various derivatives of this compound, facilitating the development of new molecules for a wide range of applications.
References
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-4-decylbenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of 1-Bromo-4-decylbenzene with various terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and broad functional group tolerance.[2]
Reaction Principle
The Sonogashira coupling typically proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3][4] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the aryl halide (this compound). Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) catalyst. Copper-free Sonogashira protocols have also been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[2]
Experimental Data
The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of this compound and analogous aryl bromides with various terminal alkynes. The data highlights the versatility of the reaction with different coupling partners.
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Triethylamine | THF | 65 | 12 | 85-95 |
| 2 | 1-Octyne | Pd(OAc)₂ (2) / PPh₃ (4) / CuI (5) | Diisopropylamine | Toluene | 80 | 16 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) / CuI (5) | Triethylamine | DMF | 70 | 8 | >90 |
| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ (1.5) / CuI (3) | Piperidine | Acetonitrile | 60 | 24 | 75-85 |
| 5 | Ethynylbenzene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt | 2 | 92[1] |
Experimental Protocols
Below are detailed protocols for a typical copper-catalyzed and a copper-free Sonogashira coupling of this compound with a terminal alkyne.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol describes a general procedure for the coupling of this compound with a terminal alkyne using a palladium/copper catalytic system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 65 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for minimizing the formation of alkyne homocoupling byproducts.[1]
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Terminal alkyne (0.8 mmol, 1.6 equiv)
-
[DTBNpP]Pd(crotyl)Cl (0.0125 mmol, 2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO) (2.5 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a dry Schlenk tube under an argon atmosphere, add this compound and the palladium precatalyst.
-
Add anhydrous DMSO via syringe.
-
Add 2,2,6,6-tetramethylpiperidine (TMP) via syringe.
-
Finally, add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature.[1] For less reactive alkynes, the temperature can be increased.[1]
-
Monitor the reaction progress by TLC or GC-MS.[1]
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-decylbenzene
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, due to its broad substrate scope and tolerance of various functional groups.[3][4] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 1-Bromo-4-decylbenzene with a generic primary or secondary amine, a key transformation for the synthesis of functionalized N-aryl amines.
The reaction involves the coupling of an aryl halide (this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The choice of ligand is critical for the reaction's success, with various generations of phosphine ligands developed to improve reaction yields and expand the substrate scope.[2][5]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps:[1][2][6]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, which regenerates the Pd(0) catalyst and releases the desired N-aryl amine product.
Data Presentation
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides. These parameters provide a solid starting point for the optimization of the reaction with this compound.
| Parameter | Typical Range/Conditions | Notes |
| Aryl Halide | This compound (1.0 equiv) | Aryl bromides are common substrates for this reaction.[1][6] |
| Amine | Primary or Secondary Amine (1.0 - 1.5 equiv) | The stoichiometry may need to be optimized depending on the amine's volatility and reactivity. |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[5] |
| Ligand | XPhos, RuPhos, BINAP, or XantPhos (2-8 mol%) | The choice of ligand is crucial and often depends on the specific substrates.[6][7] |
| Base | NaOtBu, KOtBu, or Cs₂CO₃ (1.4 - 2.5 equiv) | Strong, non-nucleophilic bases are typically required.[5] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous solvents are necessary to prevent catalyst deactivation.[1] |
| Temperature | 80 - 110 °C | The reaction temperature is dependent on the reactivity of the substrates and the chosen solvent. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or GC-MS. |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or other suitable base
-
Anhydrous Toluene (or other suitable anhydrous solvent)
-
Standard laboratory glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4-2.0 equiv), followed by this compound (1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine (1.2-1.5 equiv).
-
Reaction: Place the sealed Schlenk tube in a preheated heating block or oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl amine.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Purification of 1-Bromo-4-decylbenzene by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 1-Bromo-4-decylbenzene using silica gel column chromatography. Detailed protocols for both flash chromatography and traditional gravity chromatography are presented, including methods for thin-layer chromatography (TLC) optimization, sample preparation, column packing, elution, and fraction analysis. This guide is intended to provide researchers with a robust methodology to obtain high-purity this compound, a key intermediate in the synthesis of advanced materials and pharmaceutical compounds.
Introduction
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the preparation of liquid crystals, organic semiconductors, and other functional materials. The purity of this intermediate is critical for the success of subsequent synthetic steps and the properties of the final products. Column chromatography is a widely used and effective technique for the purification of this compound, separating it from nonpolar impurities and more polar byproducts. This application note details a reliable protocol for achieving high purity of the target compound.
Principles of Separation
The purification of this compound by column chromatography is based on the principle of differential adsorption. A silica gel stationary phase, which is polar, is used in conjunction with a nonpolar mobile phase (eluent). This compound, being a relatively nonpolar compound, has a moderate affinity for the silica gel. By carefully selecting the eluent system, impurities with different polarities can be selectively eluted, allowing for the isolation of the pure product. Less polar impurities will travel through the column faster, while more polar impurities will be retained more strongly on the silica gel.
Data Presentation
Table 1: Thin-Layer Chromatography (TLC) Data for Eluent Optimization
| Eluent System (Hexane:Ethyl Acetate) | Rf of this compound | Observations |
| 100:0 | ~0.80 | Too high, poor separation from nonpolar impurities. |
| 99:1 | ~0.65 | Still too high for optimal separation. |
| 98:2 | ~0.45 | Good separation from less polar and more polar spots. |
| 95:5 | ~0.35 | Optimal for column chromatography. [1] |
| 90:10 | ~0.20 | Too low, slow elution. |
Table 2: Column Chromatography Purification Summary
| Parameter | Flash Chromatography | Gravity Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (70-230 mesh) |
| Eluent | Hexane:Ethyl Acetate (95:5) | Hexane:Ethyl Acetate (95:5) |
| Crude Sample Purity | ~85% | ~85% |
| Isolated Yield | 90-95% | 85-90% |
| Final Purity | >98% | >97% |
| Typical Run Time | 30-60 minutes | 2-4 hours |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh for flash, 70-230 mesh for gravity)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Fraction collection tubes
-
Rotary evaporator
Thin-Layer Chromatography (TLC) for Eluent Selection
-
Prepare a dilute solution of the crude this compound in dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing the desired eluent system (e.g., hexane:ethyl acetate mixtures).
-
Visualize the spots under a UV lamp (254 nm).
-
The optimal eluent system will provide an Rf value of approximately 0.3-0.4 for this compound, with good separation from impurities.[1]
Protocol 1: Flash Column Chromatography
-
Column Preparation:
-
Select a column of appropriate size (a general rule is to use 40-60 g of silica gel per 1 g of crude material).
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica gel bed. .
-
Equilibrate the column by passing 2-3 column volumes of the eluent (hexane:ethyl acetate, 95:5) through the silica gel.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approximately 1-2 times the mass of the crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute).
-
Begin collecting fractions immediately.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product as a colorless oil.
-
Protocol 2: Gravity Column Chromatography
-
Column Preparation:
-
Follow the same procedure as for flash chromatography, using 70-230 mesh silica gel.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the solution to the top of the column using a pipette, allowing it to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Add the eluent to the column and allow it to flow through under gravity.
-
Collect fractions and monitor by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent by rotary evaporation.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Relationship between compound polarity, elution order, and TLC Rf value.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-4-decylbenzene
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 1-Bromo-4-decylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to produce this compound with a high yield?
A1: A reliable and high-yield approach involves a two-step process to avoid issues common to direct alkylation. The recommended pathway is:
-
Friedel-Crafts Acylation: Benzene is reacted with decanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-decylphenone. This method prevents the carbocation rearrangements and polyalkylation often seen with direct Friedel-Crafts alkylation.[1][2]
-
Ketone Reduction: The resulting ketone is then reduced to an alkyl chain, yielding decylbenzene. Common methods include the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.[3]
-
Electrophilic Bromination: Decylbenzene is subsequently brominated using bromine and a catalyst (e.g., FeBr₃) to yield the final product. The decyl group is an ortho-, para-director, leading to a mixture of isomers that require purification.[4]
Q2: Why is direct Friedel-Crafts alkylation of benzene with 1-bromodecane not recommended?
A2: Direct Friedel-Crafts alkylation with long-chain alkyl halides like 1-bromodecane is plagued by several limitations that significantly reduce the yield of the desired product:
-
Carbocation Rearrangement: The primary carbocation initially formed can rearrange to a more stable secondary carbocation via hydride shifts, leading to a mixture of isomeric products with the bromine at different positions on the decyl chain.[5][6]
-
Polyalkylation: The product, decylbenzene, is more reactive than the starting material, benzene, because the alkyl group activates the ring. This leads to the formation of di- and poly-alkylated byproducts, which are difficult to separate.[7][8]
Q3: How can I improve the regioselectivity of the final bromination step to favor the para-isomer?
A3: While the decyl group directs bromination to both ortho and para positions, you can influence the ratio to favor the desired para-isomer (this compound):
-
Steric Hindrance: The bulky decyl group naturally provides some steric hindrance at the ortho positions, which favors substitution at the less hindered para position.
-
Temperature Control: Running the reaction at lower temperatures can increase selectivity, as the transition state leading to the para product is often lower in energy.[9]
-
Choice of Brominating Agent: Using a bulkier or less reactive brominating agent, such as N-bromosuccinimide (NBS) with a catalyst, can enhance para-selectivity.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield in Friedel-Crafts Acylation Step
| Potential Cause | Troubleshooting & Optimization Strategy |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.[7] |
| Insufficient Catalyst | The ketone product forms a complex with the Lewis acid, effectively sequestering it. A stoichiometric amount (or a slight excess) of the catalyst is required for acylation.[7] |
| Reaction Temperature Too Low | While the initial mixing should be done at low temperatures to control the exothermic reaction, the mixture may require gentle heating (e.g., reflux) to proceed to completion.[3] |
Issue 2: Incomplete Reduction of the Ketone
| Potential Cause | Troubleshooting & Optimization Strategy |
| Impure Ketone | Impurities from the acylation step can interfere with the reduction. Purify the 4-decylphenone via column chromatography or recrystallization before proceeding. |
| Inactive Reducing Agent (Clemmensen) | The zinc must be properly amalgamated with mercury(II) chloride to be effective. The reaction also requires vigorous stirring and a sufficient concentration of strong acid (HCl). |
| Steric Hindrance (Wolff-Kishner) | For sterically hindered ketones, higher temperatures and longer reaction times may be necessary. Ensure the solvent used (e.g., diethylene glycol) can reach the required high temperatures. |
Issue 3: Formation of Multiple Products in Bromination Step
| Potential Cause | Troubleshooting & Optimization Strategy |
| Polybromination | The decylbenzene ring is activated, making it susceptible to further bromination. Use a 1:1 stoichiometric ratio of decylbenzene to bromine. Add the bromine dropwise at a low temperature to control the reaction rate. |
| Ortho-Isomer Formation | A significant amount of the ortho-isomer (1-Bromo-2-decylbenzene) is expected. Separation can be achieved by fractional distillation under reduced pressure or careful column chromatography. The two isomers often have sufficiently different boiling points or polarities. |
| Side-Chain Bromination | Although less common for electrophilic aromatic substitution, free-radical bromination on the decyl chain can occur if the reaction is exposed to UV light. Conduct the reaction in the dark. |
Issue 4: Product Purification Challenges
| Potential Cause | Troubleshooting & Optimization Strategy |
| Persistent Color | A yellow or brown color may indicate the presence of oxidized impurities or residual catalyst.[10] Treat a solution of the crude product with activated carbon, then filter through Celite before final purification.[10] |
| Difficulty Separating Isomers | If gravity column chromatography provides poor separation, consider using an automated flash chromatography system for higher resolution.[10] Experiment with different solvent systems (e.g., varying ratios of hexanes and dichloromethane) to optimize separation on a TLC plate first. |
| Product is an Oil | If the product is an oil and difficult to purify via crystallization, vacuum distillation is an excellent alternative for thermally stable liquids.[10] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene
-
Setup: Assemble an oven-dried, three-neck round-bottom flask with a dropping funnel, a reflux condenser, and a gas outlet connected to a trap for HCl gas.
-
Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in an excess of dry benzene (which acts as both solvent and reagent).
-
Addition: Cool the mixture in an ice bath. Add decanoyl chloride (1.0 eq.) dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 60°C) for 1-2 hours to ensure the reaction goes to completion.[3]
-
Workup: Cool the reaction mixture and carefully pour it over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex. Separate the organic layer, wash with water and sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude 4-decylphenone.
Protocol 2: Clemmensen Reduction of 4-Decylphenone
-
Prepare Amalgamated Zinc: Stir zinc powder with a 5% aqueous solution of mercury(II) chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
Reaction: To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and the crude 4-decylphenone from the previous step.
-
Reflux: Heat the mixture under reflux for 4-6 hours. Add more concentrated HCl periodically to maintain a strongly acidic environment.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield crude decylbenzene.
Protocol 3: Bromination of Decylbenzene
-
Setup: In a fume hood, equip a flask with a dropping funnel and a magnetic stirrer. Protect the reaction from light.
-
Reagents: Dissolve decylbenzene (1.0 eq.) in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). Add a catalytic amount of iron filings or anhydrous ferric bromide (FeBr₃).
-
Addition: Cool the flask in an ice bath. Add a solution of bromine (1.0 eq.) in the same solvent dropwise with constant stirring. Maintain the temperature below 10°C.[11]
-
Reaction: After the addition, allow the mixture to stir at room temperature until the red color of bromine dissipates and HBr evolution ceases.
-
Workup: Quench the reaction by adding a sodium bisulfite solution to remove excess bromine.[11] Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent. The resulting crude product is a mixture of this compound and 1-Bromo-2-decylbenzene, which requires purification.
Visualized Workflows and Pathways
References
- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reagent Initiation with 1-Bromo-4-decylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties with the initiation of the Grignard reaction using 1-bromo-4-decylbenzene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not starting. What are the most common reasons for initiation failure?
A1: The most frequent causes for Grignard reaction initiation failure are the presence of moisture and the passivating layer of magnesium oxide on the surface of the magnesium turnings.[1][2][3] Grignard reagents are extremely sensitive to water, which will quench the reaction.[4][5][6] The magnesium oxide layer prevents the magnesium from reacting with the alkyl halide.[1][2]
Q2: What visual cues indicate a successful Grignard initiation?
A2: A successful initiation is typically marked by several observable signs. These can include a noticeable temperature increase (the reaction is exothermic), the appearance of a cloudy or grey/brownish color in the reaction mixture, and potentially the spontaneous boiling of the solvent (especially with lower-boiling point ethers like diethyl ether).[1] If a chemical activator like iodine is used, its characteristic color will disappear.[1][2]
Q3: Is Tetrahydrofuran (THF) a suitable solvent for preparing the Grignard reagent from this compound?
A3: Yes, THF is an excellent solvent for preparing Grignard reagents from aryl bromides.[7] Its higher boiling point and better solvating power for the Grignard reagent complex, compared to diethyl ether, can be advantageous, especially for less reactive halides.[7] It is crucial to use anhydrous THF.[4][5]
Q4: Can the long decyl chain on this compound interfere with the reaction?
A4: While the fundamental principles of Grignard formation remain the same, the long, nonpolar decyl chain might influence solubility characteristics. Ensuring adequate solvent volume to maintain all components in the solution is important. However, the primary challenges are more likely to be related to magnesium activation and maintaining anhydrous conditions rather than direct interference from the alkyl chain.
Troubleshooting Guide
Issue: Reaction Fails to Initiate
Question: I've combined my this compound, magnesium turnings, and anhydrous THF, but there are no signs of reaction. What should I do?
Answer:
Failure to initiate is the most common hurdle in Grignard synthesis. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for Grignard reaction initiation.
Detailed Steps:
-
Ensure Rigorously Anhydrous Conditions: Grignard reagents react readily with protic solvents like water.[6] All glassware must be thoroughly dried, for instance, by flame-drying under vacuum or oven-drying and cooling under an inert atmosphere like nitrogen or argon.[3] The solvent (THF) must be anhydrous.[4][5]
-
Activate the Magnesium: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[1][2] This layer must be disrupted.
| Activator | Molar Equivalent (approx.) | Observations | Advantages | Disadvantages |
| Iodine (I₂) crystals | 1-2 small crystals | Purple/brown color fades upon initiation.[1][2] | Simple to use; visual indicator of initiation.[1] | Can sometimes lead to side products (Wurtz coupling). |
| 1,2-Dibromoethane | 0.05 - 0.1 eq. | Bubbling (ethylene gas evolution) indicates activation.[9][10] | Highly effective; byproducts are volatile or inert.[8] | Is a toxic and reactive substance. |
| DIBAH | ~0.05 eq. | Can be used at lower temperatures.[11] | Very effective, especially for difficult cases; also dries the solvent.[11] | Requires careful handling due to its pyrophoric nature. |
-
Apply Gentle Heat: If the reaction still hasn't started after adding an activator, gentle warming with a heat gun or a warm water bath can provide the necessary activation energy. Be prepared to remove the heat source quickly, as the reaction is exothermic and can become vigorous once it starts.
-
Add a Small Amount of Pre-formed Grignard Reagent: If available, adding a few drops of a previously prepared Grignard solution can help to initiate the reaction.
Issue: Reaction Starts but Then Stops
Question: My reaction showed initial signs of starting (e.g., color change, slight warming) but then ceased. What could be the cause?
Answer:
This scenario usually indicates that while initiation occurred, the reaction could not be sustained. The likely culprits are:
-
Insufficiently Dry Conditions: A small amount of reactive magnesium surface may have overcome a minor amount of moisture, but the bulk of the reaction is being quenched.[3]
-
Impure Reagents: The this compound or the solvent may contain impurities that are quenching the Grignard reagent as it forms.[3]
-
Poor Magnesium Quality: The magnesium turnings may be old or heavily oxidized, with only a few viable reactive sites.
Experimental Protocols
Protocol for Activation of Magnesium with 1,2-Dibromoethane
This protocol describes the chemical activation of magnesium turnings using 1,2-dibromoethane, a common and effective method.
Caption: Workflow for magnesium activation with 1,2-dibromoethane.
Methodology:
-
Glassware Preparation: Ensure all glassware (e.g., three-neck round-bottom flask, condenser, addition funnel) is thoroughly flame-dried under vacuum or oven-dried and assembled while hot under a positive pressure of an inert gas (Nitrogen or Argon).
-
Reagent Setup: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask.
-
Solvent Addition: Add a portion of anhydrous THF to the flask, just enough to cover the magnesium turnings.
-
Initiation: While stirring, add a small amount of 1,2-dibromoethane (e.g., 0.05 equivalents) via syringe.
-
Observation: The initiation of the activation is indicated by the evolution of gas (ethylene).[10] The mixture may also become cloudy or warm.
-
Addition of Aryl Halide: Once the activation is evident and has subsided, begin the slow, dropwise addition of a solution of this compound (1 equivalent) in anhydrous THF from the addition funnel. The rate of addition should be controlled to maintain a gentle reflux.
General Protocol for Grignard Reagent Formation with this compound
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, an addition funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 eq) in the flask.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.[1][9]
-
In the addition funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Add a small portion (~10%) of the this compound solution to the magnesium.
-
Stir the mixture. Initiation may be indicated by the disappearance of the iodine color and/or a gentle reflux of the solvent.[1][2] If the reaction does not start, gently warm the flask with a heat gun until initiation is observed.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The resulting grey-to-brown solution is the Grignard reagent, which should be used promptly.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 7. leah4sci.com [leah4sci.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 1-Bromo-4-decylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Bromo-4-decylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The common impurities largely depend on the synthetic route used.
-
From Friedel-Crafts Alkylation of Bromobenzene:
-
Unreacted Bromobenzene: Due to incomplete reaction.
-
Polyalkylation Products: Di- or tri-decylbromobenzene species can form as the product is more activated than the starting material.
-
Positional Isomers: Although the para-substituted product is major, minor amounts of ortho- and meta-decylbromobenzene may be present.
-
Rearranged Alkyl Halide Byproducts: Carbocation rearrangement of the decyl group can lead to impurities with branched alkyl chains.
-
-
From Bromination of Decylbenzene:
-
Unreacted Decylbenzene: Incomplete bromination.
-
Polybrominated Products: Such as 1,2-dibromo-4-decylbenzene or 1,4-dibromo-2-decylbenzene.
-
Positional Isomers: The primary impurity is typically the ortho-isomer (1-bromo-2-decylbenzene).
-
Q2: My crude product is a colored oil. How can I remove the color?
A2: Colored impurities are often high molecular weight byproducts.
-
Column Chromatography: This is the most effective method for separating colored impurities from the nonpolar this compound.
-
Activated Charcoal Treatment: If you suspect the color is from minor, highly conjugated impurities, you can try treating a solution of your crude product with a small amount of activated charcoal, followed by filtration through celite. However, this may lead to some product loss.
Q3: I am having trouble separating the ortho- and para-isomers by column chromatography. What can I do?
A3: The separation of positional isomers can be challenging due to their similar polarities.
-
Optimize Your Eluent System: Use a very nonpolar eluent system, such as pure hexanes or a hexane/toluene mixture. A slow gradient from pure hexane to a low percentage of a slightly more polar solvent (e.g., toluene or dichloromethane) can improve separation.
-
Increase Column Length and Reduce Loading: A longer column provides more surface area for interaction and better separation. Reducing the amount of crude product loaded relative to the amount of silica gel is also crucial.
-
Consider a Different Stationary Phase: While silica gel is standard, alumina may offer different selectivity for these isomers.
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
-
Change the Solvent or Use a Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the compound in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Allow it to cool slowly.
-
Slow Cooling: Cool the solution very slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling often promotes oil formation.
-
Scratching and Seeding: Scratching the inside of the flask with a glass rod at the air-solvent interface can induce crystallization. If you have a pure crystal of the product, adding it as a "seed" can initiate crystallization.
Troubleshooting Guides
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor Separation of Isomers | Eluent is too polar; Column is overloaded. | Use a less polar eluent system (e.g., pure hexanes, hexane/toluene). Decrease the amount of sample loaded onto the column. |
| Product Elutes Too Quickly | Eluent is too polar. | Switch to a less polar solvent system. For nonpolar compounds like this compound, start with 100% hexanes.[1] |
| Streaking or Tailing of Bands | Sample is overloaded; Sample is not fully soluble in the eluent. | Reduce the concentration of the sample. Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading. |
| Cracks in the Silica Gel Bed | Improper packing; Heat generated upon sample loading. | Pack the column carefully as a slurry to avoid air bubbles. Load the sample dissolved in a minimal amount of non-polar solvent to minimize heat generation. |
Recrystallization Issues
| Issue | Possible Cause | Solution |
| No Crystals Form Upon Cooling | Too much solvent was used; Solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration of the product. Try scratching the inner surface of the flask or adding a seed crystal. |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the product; Rapid cooling. | Use a lower-boiling solvent or a mixed-solvent system. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Low Recovery Yield | Too much solvent was used; Crystals were washed with a solvent that was not cold. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with ice-cold recrystallization solvent. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. |
Quantitative Data
The following table presents representative data for the purification of crude this compound by flash column chromatography.
| Purification Stage | Purity (by GC-MS) | Yield | Key Impurities Removed |
| Crude Product | ~85% | 100% | Decylbenzene, ortho-isomer, Polybrominated species |
| After Column Chromatography | >98% | ~75% | All major impurities significantly reduced |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: In a beaker, mix silica gel (60-120 mesh) with hexanes to form a slurry.
-
Column Packing: Pour the silica gel slurry into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexanes. Carefully add the sample solution to the top of the silica bed using a pipette.
-
Elution: Begin eluting with 100% hexanes, collecting fractions. The nonpolar impurities and the product will elute relatively quickly.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (99:1) eluent system and visualize under UV light.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethanol mixture). A good solvent will dissolve the compound when hot but show low solubility when cold.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. Subsequently, place the flask in an ice bath to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum, and then transfer them to a watch glass to air dry completely.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A logical workflow for troubleshooting the purification of this compound.
References
Technical Support Center: Optimizing Catalyst Loading for 1-Bromo-4-decylbenzene Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions of 1-Bromo-4-decylbenzene. The information is structured in a question-and-answer format to directly address specific experimental challenges, with a focus on optimizing palladium catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?
A1: For initial screening of cross-coupling reactions involving aryl bromides like this compound, a palladium catalyst loading in the range of 1–5 mol% is a standard starting point. For many well-established protocols, such as Suzuki-Miyaura or Sonogashira couplings, beginning with 1-2 mol% of the palladium source is often sufficient. If the reaction is sluggish or conversion is low, the loading can be incrementally increased. Conversely, for highly efficient catalyst systems, loadings can often be reduced to well below 1 mol% during optimization.[1][2]
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand is critical for stabilizing the active Pd(0) catalyst and facilitating the key steps of the catalytic cycle.[3] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can significantly enhance catalyst performance, often allowing for lower catalyst loadings compared to simpler ligands like triphenylphosphine (PPh₃).[4] These advanced ligands can prevent catalyst deactivation and accelerate the rate-limiting oxidative addition step, making the overall process more efficient even at low catalyst concentrations.[4][5]
Q3: What are the common signs of catalyst deactivation or decomposition?
A3: A primary visual indicator of palladium catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black".[5] This signifies that the soluble, active Pd(0) catalyst has aggregated into inactive metallic palladium particles.[5] This can be triggered by factors such as the presence of oxygen, high reaction temperatures, or the dissociation of stabilizing ligands.[5] A stalled reaction, where conversion ceases despite the presence of starting materials, is another sign that the catalyst may have lost its activity.
Q4: My reaction shows low conversion. Should I simply increase the catalyst loading?
A4: While increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome low conversion, it should not be the first step in troubleshooting.[6] First, verify the quality and purity of all reagents and solvents, as impurities can poison the catalyst.[5] Ensure the reaction is conducted under a strictly inert atmosphere to prevent catalyst oxidation.[7] It is often more effective to first screen other reaction parameters, such as the ligand, base, solvent, or temperature, before resorting to higher catalyst loadings, which can increase costs and the potential for side reactions.[5][8]
Troubleshooting Guides
Problem 1: Low or No Conversion to Desired Product
| Possible Cause | Recommended Solutions |
| Inactive or Poisoned Catalyst | Ensure the palladium source is of high quality and has been stored properly. Use fresh, anhydrous, and degassed solvents to avoid catalyst poisoning.[5] Consider using a more robust pre-catalyst. |
| Suboptimal Catalyst Loading | For initial attempts, ensure the loading is within the typical 1-5 mol% range. If all other parameters are optimized and conversion remains low, incrementally increase the catalyst loading.[6] |
| Inappropriate Ligand | The chosen ligand may not be suitable. For aryl bromides, screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHCs, which can accelerate the reaction and protect the catalyst.[4] |
| Incorrect Base or Solvent | The solubility and strength of the base are critical.[5] Screen a variety of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). The solvent affects the solubility of all components; consider screening common solvents like dioxane, toluene, THF, or DMF.[5] |
Problem 2: Formation of Palladium Black
| Possible Cause | Recommended Solutions |
| Catalyst Agglomeration | This indicates the active Pd(0) is unstable. Use more strongly coordinating or bulkier ligands to better stabilize the catalytic species. Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1 for bidentate and monodentate ligands, respectively). |
| High Temperature | Excessively high temperatures can accelerate catalyst decomposition. Try lowering the reaction temperature. If higher temperatures are necessary, ensure a highly stable ligand is used. |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst. Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents have been properly degassed.[7] |
Quantitative Data Summary
The optimal catalyst loading is highly dependent on the specific cross-coupling reaction being performed. The table below provides typical starting ranges for this compound.
Table 1: Typical Catalyst Loading for Various Cross-Coupling Reactions
| Cross-Coupling Reaction | Palladium Source | Typical Loading (mol%) | Ligand Example | Base Example | Solvent Example |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | 1 - 3 | SPhos, XPhos | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1 - 5 | PPh₃ | Et₃N, DIPEA | THF, DMF |
| Heck | Pd(OAc)₂ | 1 - 5 | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, NMP |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 3 | XPhos, RuPhos | NaOtBu, K₂CO₃ | Toluene, Dioxane |
Note: These are general starting points. Optimization is often required. For challenging substrates or to improve efficiency, specialized ligands and pre-catalysts may allow for significantly lower loadings (0.1 - 0.5 mol%).[4][9]
Visualized Workflows and Diagrams
// Nodes start [label="Problem:\nLow Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_pd_black [label="Is Palladium Black visible?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; yes_pd_black [label="Catalyst Decomposition.\n- Check inert atmosphere.\n- Lower temperature.\n- Use more stabilizing ligand.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; no_pd_black [label="No visible decomposition.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagents [label="Are reagents pure & dry?\n(Solvent, Base, Substrates)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; impure_reagents [label="Purify/replace reagents.\nUse anhydrous solvents.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; pure_reagents [label="Reagents are high quality.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_params [label="Optimize other parameters first:\n1. Ligand (Bulky, e⁻ rich)\n2. Base/Solvent screen\n3. Temperature adjustment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; still_low [label="Still low conversion?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; increase_loading [label="Systematically increase\ncatalyst loading\n(e.g., 2 mol% -> 5 mol%)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_check [label="Re-run optimized reaction", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes start [label="Start: Define Reaction\n(e.g., Suzuki Coupling of\nthis compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; initial_screen [label="Initial Screening\n(e.g., 1-2 mol% Pd Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Monitor Reaction\n(TLC, GC/MS, LC/MS)", fillcolor="#FBBC05", fontcolor="#202124"]; evaluate [label="Evaluate Conversion & Yield", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; high_yield [label="High Yield (>85%)?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_down [label="Optimization:\nReduce Catalyst Loading\n(e.g., 0.5 mol%, 0.1 mol%)", fillcolor="#34A853", fontcolor="#FFFFFF"]; low_yield [label="Low/Moderate Yield?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot Other Parameters\n(See Troubleshooting Workflow)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_success [label="Final Optimized Protocol", fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_complex [label="Ar-Pd(II)-Br(L₂)", fillcolor="#FBBC05", fontcolor="#202124"]; pd2_intermediate [label="Ar-Pd(II)-R(L₂)", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for text node [style=invisible, shape=plaintext, fontcolor="#202124"]; oa_text [label="Oxidative\nAddition"]; tm_text [label="Transmetalation\n(e.g., with R-B(OH)₂)"]; re_text [label="Reductive\nElimination"];
// Edges pd0 -> pd2_complex [label=" + Ar-Br "]; pd2_complex -> pd2_intermediate [label=" + R-M "]; pd2_intermediate -> pd0 [label=" - Ar-R (Product) "];
// Position text nodes pd0 -> oa_text [style=invis]; oa_text -> pd2_complex [style=invis]; pd2_complex -> tm_text [style=invis]; tm_text -> pd2_intermediate [style=invis]; pd2_intermediate -> re_text [style=invis]; re_text -> pd0 [style=invis]; } Caption: A simplified catalytic cycle for a generic cross-coupling reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a generalized starting point. The specific choice of ligand, base, and solvent may require optimization for the desired coupling partner.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 5:1)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium pre-catalyst, and the ligand.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. theses.enscm.fr [theses.enscm.fr]
- 4. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Recrystallization techniques for purifying 1-Bromo-4-decylbenzene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-4-decylbenzene via recrystallization.
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference during experimental planning.
| Property | Value | Source(s) |
| CAS Number | 106418-67-1 | [1][2] |
| Molecular Formula | C₁₆H₂₅Br | [1][2] |
| Molecular Weight | 297.28 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 346.0 °C at 760 mmHg | [1][3] |
| Density | ~1.1 g/cm³ | [1][3] |
| Melting Point | Below room temperature | [1][4] |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My this compound will not crystallize, even after cooling. What went wrong?
A1: This is the most common issue and typically arises from using too much solvent.[5] The concentration of the compound is too low to reach saturation upon cooling.
-
Solution: Gently heat the solution to evaporate a portion of the solvent.[5][6] Once the volume is reduced, allow the solution to cool again. To check if significant product remains in your filtrate (mother liquor), you can dip a glass stirring rod into the solution and let the solvent evaporate; a large solid residue indicates that recovery is possible by concentrating the solution.[7]
Q2: Instead of crystals, my product separated as an oil. How can I fix this?
A2: This phenomenon, known as "oiling out," is common for compounds with low melting points.[4][5] Since this compound is a liquid at room temperature, this is a highly probable outcome if not handled correctly. Oiling out is problematic because impurities tend to dissolve in the oil, preventing effective purification.[7]
-
Troubleshooting Steps:
-
Reheat the solution until the oil completely redissolves.[4]
-
Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to prevent premature separation.[5]
-
Attempt to induce crystallization by cooling the solution much more slowly. You can insulate the flask with paper towels and let it cool on a benchtop before moving it to an ice bath.[7]
-
If oiling persists, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
As a last resort, as the oil begins to form, stir the solution vigorously to break the oil into tiny droplets, which may then act as nuclei for crystal growth.[4]
-
Q3: My final yield of purified crystals is very low. What are the possible causes?
A3: A poor yield can result from several factors:
-
Excessive Solvent: As mentioned in Q1, using too much solvent will keep a significant portion of your product dissolved even when cold.[6][7]
-
Inadequate Cooling: Ensure you have cooled the solution to the lowest practical temperature for your chosen solvent system to maximize precipitation.[6]
-
Premature Filtration: Do not rush the cooling and crystallization process. Allow sufficient time for the crystals to form completely.
-
Excessive Washing: While washing the collected crystals is necessary to remove adhering impurities, using too much wash solvent or a solvent that is not sufficiently cold will redissolve some of your product.[6]
Q4: How do I choose the right solvent for recrystallizing this compound?
A4: The ideal solvent is one in which this compound is very soluble at high temperatures but poorly soluble at low temperatures.[4] Given its oily nature, a mixed-solvent system is often more effective than a single solvent.[8]
-
Principle: Use a "good" solvent in which the compound is readily soluble, and a miscible "poor" or "anti-solvent" in which it is much less soluble.
-
Recommended Pairs:
-
Ethanol/Acetonitrile or Ethanol/Water: Ethanol is a good solvent, while acetonitrile or water can act as the anti-solvent. A published purification of a similar compound used a mix of ethanol/ethyl acetate and acetonitrile/toluene at -10°C, highlighting the utility of low-temperature mixed-solvent systems.[1]
-
Toluene/Hexane: Toluene is a good solvent for the aromatic ring, while hexane can be added to decrease the overall solubility.[8]
-
-
Selection Process: Test small amounts of your crude product with different solvent pairs to find the one that yields the best crystals.
Q5: The crude this compound sample has a distinct color. Will recrystallization remove it?
A5: Yes, recrystallization is an effective method for removing colored impurities, which are often polar molecules that will remain in the solvent (mother liquor). If the color is particularly intense, you can add a very small amount of activated charcoal to the hot solution before filtration. However, use charcoal sparingly, as it can adsorb your desired product and reduce the yield.[7]
Experimental Protocol: Recrystallization of this compound
This protocol details a mixed-solvent recrystallization technique suitable for purifying this compound.
Materials:
-
Crude this compound
-
Solvent 1 ("Good" solvent, e.g., Ethanol, Toluene)
-
Solvent 2 ("Poor" anti-solvent, e.g., Acetonitrile, Hexane)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Ice bath and/or freezer
-
Büchner funnel and filter flask (for vacuum filtration)
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) at room temperature and swirl to dissolve the compound. Gentle warming may be applied if necessary.
-
Addition of Anti-Solvent: While stirring, add the "poor" anti-solvent (e.g., acetonitrile) dropwise until the solution becomes persistently cloudy. This indicates that the solution is saturated.
-
Clarification: Gently warm the flask until the solution becomes clear again. If any insoluble impurities remain, perform a hot gravity filtration at this stage.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath, and subsequently in a freezer (-10°C to -20°C) to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of a pre-chilled mixture of the two solvents to remove any remaining impurities.
-
Drying: Place the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
Visualized Experimental Workflow
The following diagram illustrates the logical steps and decision points in the recrystallization protocol.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C16H25Br | CID 13757384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:106418-67-1 | Chemsrc [chemsrc.com]
- 4. Recrystallization [wiredchemist.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Issues with moisture sensitivity in 1-Bromo-4-decylbenzene Grignard reactions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the moisture sensitivity of Grignard reactions involving 1-Bromo-4-decylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound not initiating?
A1: The most common reason for a Grignard reaction failing to initiate is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1] This layer prevents the this compound from reacting with the magnesium. Activation of the magnesium surface is crucial. Additionally, even trace amounts of moisture can prevent the reaction from starting.[2]
Q2: What are the visual cues of a successful Grignard reaction initiation?
A2: A successful initiation is typically marked by several observable signs. These can include the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent (especially with low-boiling point ethers), the appearance of a cloudy grey or brownish color in the reaction mixture, and the generation of heat (an exothermic reaction).
Q3: How does moisture negatively impact my Grignard reaction?
A3: Grignard reagents are potent bases and will react with even weak acids like water.[3][4] This reaction protonates the Grignard reagent, converting it into the corresponding alkane (4-decylbenzene in this case) and magnesium salts, rendering it inactive for the desired subsequent reaction.[3] This side reaction will significantly lower the yield of your desired product.[5]
Q4: What is the acceptable level of water in the reaction solvent?
A4: For optimal results, all solvents and reagents should be strictly anhydrous. Even parts-per-million (ppm) levels of water can have a detrimental effect on the reaction.[6] It is recommended to use freshly dried solvents for the best outcomes.
Q5: Can I use a solvent other than diethyl ether or THF?
A5: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are ideal for Grignard reactions because they are aprotic and can be effectively dried.[3] The oxygen atoms in these ethers also help to stabilize the Grignard reagent.[2] Using protic solvents or those that cannot be rigorously dried will lead to reaction failure.
Troubleshooting Guide
Problem: The Grignard reaction does not start.
| Potential Cause | Recommended Solution |
| Inactive Magnesium Surface | The magnesium turnings are likely coated with a layer of magnesium oxide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7] Gentle heating with a heat gun can also help initiate the reaction.[8] Physically crushing a few turnings with a dry glass rod can expose a fresh reactive surface.[9] |
| Presence of Moisture | Ensure all glassware was rigorously flame-dried or oven-dried before use.[9] Use a freshly opened bottle of anhydrous solvent or a solvent that has been appropriately dried, for example, over sodium wire or molecular sieves.[5] |
| Impure this compound | Ensure the starting material is pure and free from any acidic impurities. Distillation of the starting material may be necessary. |
Problem: The reaction starts but then stops prematurely.
| Potential Cause | Recommended Solution |
| Insufficient Mixing | Ensure the reaction mixture is being stirred efficiently to allow the this compound to come into contact with the magnesium surface. |
| Low Temperature | While the reaction is exothermic, a certain activation energy is required. Gentle warming may be necessary to sustain the reaction, especially if the laboratory environment is cold. |
| Concentration of Reactants | If the concentration of this compound is too low, the reaction may not be self-sustaining. Ensure the concentration is appropriate for the scale of the reaction. |
Data Presentation
The following table provides an illustrative representation of the impact of water content on the yield of a typical Grignard reaction. Please note that these are representative values and actual results may vary depending on the specific reaction conditions.
| Water Content in Solvent (ppm) | Estimated Yield of Grignard Reagent (%) |
| < 10 | > 95% |
| 50 | ~80% |
| 100 | ~60% |
| 250 | ~30% |
| 500 | < 10% |
Experimental Protocols
Protocol for the Preparation of 4-Decylphenylmagnesium Bromide
This protocol is adapted from general procedures for the preparation of aryl Grignard reagents.[8][9]
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to remove all moisture.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool to room temperature under an inert atmosphere.[8]
-
Initiation of Reaction: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium suspension.
-
Grignard Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing of the ether.[8] If the reaction does not start, gentle warming or sonication may be applied.
-
Completion of Reaction: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately.
Visualizations
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
Technical Support Center: HPLC Purity Analysis of 1-Bromo-4-decylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-Bromo-4-decylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for analyzing this compound?
A1: Due to its non-polar nature, a reversed-phase (RP-HPLC) method is the most suitable approach for analyzing this compound.[1][2] The long decyl chain makes the molecule hydrophobic, leading to strong retention on a non-polar stationary phase. A C18 column is a standard and effective choice for this type of compound.[2]
A good starting point would be a gradient elution using a mobile phase of acetonitrile and water. The gradient allows for the effective elution of the main compound and any potential impurities with varying polarities. UV detection is appropriate, likely around 220-230 nm where the benzene ring absorbs.[3]
Q2: How should I prepare a sample of this compound for HPLC analysis?
A2: Proper sample preparation is critical for accurate and reproducible results. This compound is a relatively non-polar molecule and is expected to be soluble in a range of common organic solvents like acetonitrile, methanol, and dichloromethane.[4] To avoid peak distortion, it is best practice to dissolve the sample in the initial mobile phase composition or a solvent that is weaker (more polar in reversed-phase) than the mobile phase. A typical sample concentration would be around 1 mg/mL. Always filter the sample through a 0.2 or 0.45 µm syringe filter before injection to remove particulates that could clog the system or column.[5]
Q3: What are the likely impurities I might find during a purity analysis?
A3: Impurities can originate from the synthesis or degradation of this compound. Potential impurities could include:
-
Starting materials: Such as decanoyl chloride or other reagents used in its synthesis.[6]
-
Side-reaction products: Isomers or related compounds formed during the bromination or alkylation steps.
-
Degradation products: Although this compound is relatively stable, exposure to harsh conditions (e.g., strong UV light, high temperatures) could lead to degradation.[7][8] These impurities would likely appear as smaller peaks around the main analyte peak in the chromatogram.
Experimental Protocols
Recommended RP-HPLC Method for Purity Analysis
This protocol provides a robust starting point for the purity analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC system with a gradient pump and UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9] |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) |
| Gradient Program | 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (use of a column oven is recommended for stable retention times).[10] |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~10 mg of this compound in 10 mL of Acetonitrile. Filter with a 0.45 µm syringe filter. |
Data Presentation
Table 1: Example Purity Analysis Data
This table shows hypothetical data from an HPLC analysis of a this compound sample using the recommended method.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Purity (%) |
| Impurity 1 | 4.85 | 15,230 | 0.76 | - |
| Impurity 2 | 9.52 | 8,970 | 0.45 | - |
| This compound | 11.24 | 1,965,400 | 98.27 | 98.27 |
| Impurity 3 | 13.01 | 10,650 | 0.53 | - |
Table 2: Effect of Acetonitrile Concentration on Retention Time
This table illustrates how changing the mobile phase strength (in an isocratic run) can affect the retention time of this compound.
| Isocratic % Acetonitrile | Retention Time (min) | Theoretical Plates (N) | Tailing Factor (As) |
| 75% | 18.5 | 12,500 | 1.2 |
| 80% | 11.2 | 13,100 | 1.1 |
| 85% | 7.3 | 12,800 | 1.1 |
| 90% | 4.1 | 11,900 | 1.3 |
Troubleshooting Guide
Peak Shape Issues
Q: Why is my main peak tailing? A: Peak tailing, where the back half of the peak is wider than the front, is a common issue.[11] For a non-polar compound like this compound, potential causes include:
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[12] Solution: Dilute your sample and reinject.[13]
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[14] Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard column or the analytical column.[12]
-
Extra-column Volume: Excessive tubing length or wide-diameter tubing between the column and detector can cause peak broadening and tailing.[15] Solution: Use tubing with a narrow internal diameter and keep it as short as possible.
Q: Why are my peaks broad? A: Broad peaks indicate a loss of column efficiency.
-
Low Flow Rate: A flow rate that is too low can increase peak width.[10] Solution: Ensure your flow rate is optimal, typically around 1.0 mL/min for a 4.6 mm ID column.
-
Contaminated Guard Column: A contaminated guard column can cause band broadening before the analyte reaches the main column.[10] Solution: Replace the guard column.
-
Sample Solvent Incompatibility: Dissolving your sample in a much stronger solvent than the mobile phase can cause the peak to broaden. Solution: Whenever possible, dissolve the sample in the mobile phase.
Q: Why are my peaks splitting or doubling? A: Split peaks are often caused by a disruption in the sample path.
-
Partially Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column.[16] Solution: Disconnect the column, reverse it, and flush it to waste (do not flush through the detector).[12]
-
Column Void: A void or channel can form at the head of the column due to pressure shocks or degradation of the packing material.[12] Solution: This usually requires column replacement. Using a guard column can help protect the analytical column.
-
Injector Issue: A problem with the injector rotor seal can cause the sample to be introduced improperly, leading to split peaks.[17] Solution: Perform regular injector maintenance as per the manufacturer's guidelines.
Baseline Issues
Q: Why is my baseline noisy or drifting? A: An unstable baseline can interfere with the accurate integration of peaks.
-
Air Bubbles: Air bubbles in the pump or detector cell are a common cause of baseline noise.[18][19] Solution: Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[5] Purge the pump to remove any trapped air.
-
Contaminated Mobile Phase: Using low-purity solvents or contaminated additives can lead to a noisy or drifting baseline.[20][21] Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[20]
-
Pump or Detector Issues: Worn pump seals or a failing detector lamp can also cause baseline instability.[22][23] Solution: Perform regular system maintenance, including replacing seals and lamps as needed.[18]
Q: I see "ghost peaks" in my chromatogram. What are they? A: Ghost peaks are unexpected peaks that can appear in your chromatogram.
-
Carryover: Residue from a previous injection may elute in a subsequent run.[24] Solution: Clean the injector thoroughly and run a blank gradient to wash the column.
-
Mobile Phase Contamination: Impurities in your solvents can concentrate on the column and elute as peaks, especially during a gradient run.[24] Solution: Use high-purity solvents and prepare fresh mobile phases.
-
Sample Degradation: The sample may be degrading in the autosampler over time. Solution: Prepare samples fresh and consider using a cooled autosampler if available.
Pressure & Retention Time Issues
Q: Why is my system backpressure too high? A: High backpressure can damage the pump and column.
-
Blockage: A blockage in the system, often at a filter or the column inlet frit, is the most common cause.[1] Solution: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace any clogged filters or tubing.
-
Mobile Phase Viscosity: A highly viscous mobile phase can increase pressure.[1] Solution: Ensure the mobile phase composition is correct.
-
Precipitation: If using buffers, a high organic concentration in the mobile phase can cause the buffer to precipitate. Solution: Ensure your buffer is soluble in the entire mobile phase composition range.
Q: Why are my retention times shifting between injections? A: Unstable retention times make peak identification unreliable.
-
Inadequate Equilibration: The column may not be fully equilibrated to the initial mobile phase conditions between runs.[25] Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to use at least 10 column volumes.[10]
-
Leaking System: A leak in the system can cause flow rate fluctuations, leading to shifting retention times.[26] Solution: Carefully inspect all fittings for signs of leaks.
-
Changing Mobile Phase Composition: Volatilization of organic solvent can alter the mobile phase composition over time.[26] Solution: Keep mobile phase reservoirs covered.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially for ion-exchange chromatography.[25] Solution: Use a column oven to maintain a constant temperature.
Visual Guides & Workflows
Caption: A typical workflow for HPLC purity analysis.
Caption: A decision tree for troubleshooting peak tailing.
Caption: How HPLC inputs affect chromatographic outputs.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. This compound | CAS#:106418-67-1 | Chemsrc [chemsrc.com]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. hamiltoncompany.com [hamiltoncompany.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. labcompare.com [labcompare.com]
- 13. researchgate.net [researchgate.net]
- 14. uhplcs.com [uhplcs.com]
- 15. chromtech.com [chromtech.com]
- 16. rheniumgroup.co.il [rheniumgroup.co.il]
- 17. youtube.com [youtube.com]
- 18. uhplcs.com [uhplcs.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. phenomenex.com [phenomenex.com]
- 21. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 22. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 23. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 24. benchchem.com [benchchem.com]
- 25. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Minimizing byproduct formation during bromination of decylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the bromination of decylbenzene.
Troubleshooting Guides
Issue 1: Low Yield of Monobrominated Product in Ring Bromination
Possible Causes:
-
Reaction Conditions Too Harsh: High temperatures and highly active catalysts can lead to the formation of polybrominated byproducts.
-
Incorrect Stoichiometry: An excess of the brominating agent will favor polybromination.
-
Substrate Purity: Impurities in the decylbenzene starting material can interfere with the reaction.
Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low reaction temperature, typically between 0°C and room temperature. | Reduces the rate of competing side reactions and enhances selectivity for monobromination. |
| Catalyst | Use a milder Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) in stoichiometric amounts or less. Zeolites can also be employed to enhance para-selectivity. | Strong Lewis acids can lead to excessive byproduct formation. Milder catalysts offer better control over the reaction. |
| Solvent | Employ a non-polar, inert solvent like dichloromethane or carbon tetrachloride. | Helps to control the reaction rate and can influence regioselectivity. |
| Brominating Agent | Use N-Bromosuccinimide (NBS) as a milder alternative to molecular bromine (Br₂). | NBS provides a slow, controlled release of bromine, which can improve selectivity for monobromination.[1] |
| Stoichiometry | Use a 1:1 or slightly less than 1:1 molar ratio of decylbenzene to the brominating agent. | Minimizes the chance of over-bromination. |
Issue 2: Poor Regioselectivity in Ring Bromination (Mixture of ortho, meta, and para Isomers)
Possible Causes:
-
Steric Hindrance: The long decyl chain can sterically hinder the ortho positions, but a mixture of ortho and para isomers is still expected. The formation of the meta isomer is generally unfavorable.
-
Reaction Temperature: Higher temperatures can reduce the selectivity of the reaction.
Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst Choice | Employ shape-selective catalysts like zeolites. | The porous structure of zeolites can favor the formation of the sterically less hindered para isomer. |
| Temperature Control | Conduct the reaction at lower temperatures. | Lowering the temperature can enhance the kinetic preference for the para product. |
| Bulky Brominating Agent | While less common, the use of a bulkier brominating agent in conjunction with a suitable catalyst could potentially increase para-selectivity due to steric interactions. | The increased steric bulk would further disfavor substitution at the ortho positions. |
Issue 3: Formation of Side-Chain Brominated Byproducts During Ring Bromination
Possible Causes:
-
Radical Initiators: Presence of light or radical initiators can trigger free-radical bromination on the decyl side chain.
-
High Reaction Temperatures: Elevated temperatures can promote side-chain halogenation.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Conduct the reaction in the dark and ensure the absence of radical initiators (e.g., peroxides). | Prevents the initiation of the free-radical chain reaction responsible for side-chain bromination. |
| Temperature | Maintain a low and controlled reaction temperature. | Minimizes the energy input that could lead to homolytic cleavage of the bromine molecule. |
Issue 4: Low Yield or No Reaction in Benzylic (Side-Chain) Bromination
Possible Causes:
-
Inefficient Radical Initiation: Insufficient light or an inadequate amount of radical initiator will result in a slow or incomplete reaction.
-
Radical Inhibitors: Presence of impurities that can quench radicals will inhibit the reaction.
-
Incorrect Solvent: The choice of solvent can influence the reaction efficiency.
Solutions:
| Parameter | Recommendation | Rationale |
| Radical Initiator | Use an appropriate amount of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, irradiate the reaction mixture with a suitable light source (e.g., a sunlamp). | Ensures the generation of bromine radicals to initiate the chain reaction. |
| Solvent | Use a non-polar, inert solvent like carbon tetrachloride or cyclohexane. | These solvents are suitable for radical reactions and do not react with the brominating agent. |
| Reagent Purity | Use freshly purified N-Bromosuccinimide (NBS) and ensure the decylbenzene is free of radical inhibitors. | Impurities can interfere with the radical chain mechanism. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor byproducts during the electrophilic aromatic bromination of decylbenzene?
A1: The major product is typically the para-bromodecylbenzene due to the directing effect of the alkyl group and steric hindrance at the ortho positions. The main byproduct is the ortho-bromodecylbenzene. Dibrominated products (e.g., 2,4-dibromodecylbenzene) can also form, especially if an excess of the brominating agent is used.
Q2: How can I selectively achieve bromination at the benzylic position (the carbon atom of the decyl chain attached to the benzene ring)?
A2: To achieve selective benzylic bromination, you should employ a free-radical bromination method. The most common and effective method is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under photochemical conditions (e.g., irradiation with UV light).[2] This reaction is typically carried out in a non-polar solvent such as carbon tetrachloride.
Q3: What is the role of the Lewis acid in the ring bromination of decylbenzene?
A3: The Lewis acid (e.g., FeBr₃ or AlCl₃) acts as a catalyst by polarizing the Br-Br bond of molecular bromine (Br₂).[3] This polarization makes one of the bromine atoms more electrophilic, facilitating the attack by the electron-rich benzene ring and enabling the electrophilic aromatic substitution to occur.
Q4: Can I use GC-MS to analyze the product mixture of my decylbenzene bromination reaction?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for analyzing the product mixture.[4][5] It allows for the separation of the different isomers (ortho, para) and any polybrominated byproducts based on their boiling points and fragmentation patterns in the mass spectrometer, enabling their identification and quantification.
Q5: How can I purify the desired bromodecylbenzene isomer from the reaction mixture?
A5: The purification method will depend on the specific isomers and byproducts present. Fractional distillation can be effective if the boiling points of the isomers are sufficiently different. Column chromatography on silica gel is a common laboratory technique for separating isomers with different polarities.[6][7]
Quantitative Data Summary
The following table summarizes typical product distributions for the bromination of alkylbenzenes under various conditions. Note that specific yields for decylbenzene may vary.
| Reaction Type | Brominating Agent/Catalyst | Substrate | Major Product | Typical Yield (%) | Byproducts | Reference |
| Ring Bromination | Br₂ / FeBr₃ | Toluene | p-Bromotoluene | ~60% | o-Bromotoluene (~40%) | General Textbook Knowledge |
| Ring Bromination | NBS / Zeolite | Toluene | p-Bromotoluene | >95% | o-Bromotoluene (<5%) | [8] |
| Side-Chain Bromination | NBS / AIBN | Toluene | Benzyl bromide | High | Minimal | [9][10] |
| Ring Bromination | Br₂ / AlCl₃ | Ethylbenzene | p-Bromoethylbenzene | ~56% | o-Bromoethylbenzene (~44%) | General Textbook Knowledge |
Experimental Protocols
Protocol 1: Selective para-Bromination of Decylbenzene (Ring Bromination)
This protocol is adapted from general procedures for the selective bromination of alkylbenzenes.
Materials:
-
Decylbenzene
-
N-Bromosuccinimide (NBS)
-
Silica gel (as catalyst)
-
Dichloromethane (anhydrous)
-
Sodium thiosulfate solution (aqueous)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve decylbenzene (1.0 eq) in anhydrous dichloromethane.
-
Add silica gel (e.g., 50% by weight of NBS).
-
Add NBS (1.05 eq) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by GC-MS.
-
Upon completion, filter the reaction mixture to remove the silica gel.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the para-bromodecylbenzene.
Protocol 2: Selective Benzylic Bromination of Decylbenzene
This protocol is a standard procedure for benzylic bromination using NBS.
Materials:
-
Decylbenzene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (anhydrous)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve decylbenzene (1.0 eq) in anhydrous carbon tetrachloride.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN (e.g., 0.02 eq).
-
Heat the reaction mixture to reflux (around 77°C) and irradiate with a sunlamp or a UV lamp. Monitor the reaction by GC-MS.
-
After the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-bromo-1-phenyldecane can be purified by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for Electrophilic Aromatic Bromination of Decylbenzene.
Caption: Workflow for Free-Radical Benzylic Bromination of Decylbenzene.
Caption: Troubleshooting Logic for Byproduct Formation in Decylbenzene Bromination.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. Separation of Bromodichlorobenzene isomers - Chromatography Forum [chromforum.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Bromination - Benzylic Bromination [commonorganicchemistry.com]
Activation methods for magnesium in 1-Bromo-4-decylbenzene Grignard synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 4-decylphenylmagnesium bromide from 1-Bromo-4-decylbenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in initiating the Grignard reaction with this compound?
A1: The primary obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the magnesium from reacting with the organic halide.[1] Successful initiation, therefore, requires methods to disrupt or remove this oxide layer, exposing a fresh, reactive magnesium surface.[1]
Q2: What are the visual cues of a successful Grignard reaction initiation?
A2: A successful initiation is typically marked by several observable signs. These include the disappearance of the color of a chemical activator like iodine, spontaneous boiling of the solvent (particularly with low-boiling point ethers like diethyl ether), the appearance of turbidity or a cloudy grey/brownish color in the reaction mixture, and the generation of heat (an exothermic reaction).[1]
Q3: Why is it critical to use anhydrous (dry) solvents and glassware?
A3: It is crucial to use anhydrous solvents and thoroughly dried glassware. Grignard reagents are highly reactive and will readily react with protic solvents like water and alcohols, which will quench the reagent and prevent the desired reaction from occurring.[1][2]
Q4: My reaction started but then turned dark, and the yield is low. What is likely happening?
A4: A dark coloration and low yield can indicate side reactions, most commonly Wurtz-type homocoupling of the aryl bromide to form a biaryl byproduct.[3] This can be promoted by higher temperatures and high concentrations of the aryl bromide. To minimize this, add the this compound solution slowly to the magnesium suspension and maintain a controlled reaction temperature.[3]
Troubleshooting Guide: Reaction Initiation Failure
If your Grignard reaction with this compound fails to initiate, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.[1]
Magnesium Activation Protocols
The choice of activation method can significantly impact the success of the Grignard synthesis. Below are detailed protocols for common activation techniques.
Chemical Activation Methods
1. Iodine (I₂) Activation
-
Protocol:
-
Ensure all glassware is thoroughly dried by flame-drying under vacuum or heating in an oven (>120°C) and cooling under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Add the magnesium turnings and a magnetic stir bar to the dried flask.[1]
-
Add a single, small crystal of iodine. The flask may be gently warmed.[1][4]
-
Add a small portion of the anhydrous ether solvent and a small amount of the this compound solution.[1]
-
Stir the mixture. The disappearance of the purple or brown color of iodine is a good indicator that the reaction has initiated.[1]
-
2. 1,2-Dibromoethane (DBE) Activation
-
Protocol:
-
Dry all glassware and set up the reaction under an inert atmosphere as described above.[1]
-
Place the magnesium turnings and a stir bar in the reaction flask.[1]
-
Add a portion of the anhydrous ether solvent to cover the magnesium.[1]
-
Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium. The observation of ethylene gas bubbling indicates a reaction.[1][5]
-
Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of your this compound solution.[1]
-
3. Diisobutylaluminum hydride (DIBAH) Activation
-
Protocol:
-
This method is particularly effective for activating the magnesium surface and drying the reaction mixture.[6]
-
The use of DIBAH allows for the initiation of the Grignard reagent formation at or below 20°C for aryl Grignards.[6]
-
Follow established protocols for handling pyrophoric reagents when using DIBAH.
-
Physical Activation Methods
1. Mechanical Crushing
-
Protocol:
-
Use dried glassware and an inert atmosphere as described above. Add the magnesium turnings to the flask.[1]
-
Before adding the solvent, use a dry glass stirring rod to firmly press and crush some of the magnesium turnings against the bottom of the flask. This should be done carefully to avoid breaking the glassware.[1][4]
-
After mechanical activation, add the anhydrous ether and a small amount of the this compound to initiate the reaction.[1]
-
Once initiated, proceed with the dropwise addition of the remaining organic halide solution.[1]
-
2. Sonication
-
Protocol:
Summary of Activation Methods
| Activation Method | Key Indicators of Success | Typical Initiation Time | Notes |
| **Iodine (I₂) ** | Disappearance of iodine color, exotherm, turbidity.[1] | 5-15 minutes | A simple and widely used method. |
| 1,2-Dibromoethane (DBE) | Bubbling (ethylene gas), exotherm, turbidity.[1][5] | 2-10 minutes | Highly effective, but introduces a small amount of magnesium bromide. |
| DIBAH | Temperature rise.[6] | Can be initiated at low temperatures (≤20°C).[6] | Also acts as a drying agent.[6] Requires handling of a pyrophoric reagent. |
| Mechanical Crushing | Localized bubbling on the crushed surface, exotherm. | Variable, depends on efficiency of crushing. | Exposes a fresh, oxide-free magnesium surface.[1][4] |
| Sonication | Onset of exotherm and turbidity. | Variable | A non-invasive physical method.[2][4] |
The Role of Activators
The fundamental role of any activation method is to overcome the passivating magnesium oxide layer.
Caption: The role of activators in exposing the reactive magnesium surface.[1]
References
Technical Support Center: Suzuki Reactions of 1-Bromo-4-decylbenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding sluggish or low-yielding Suzuki-Miyaura cross-coupling reactions involving 1-Bromo-4-decylbenzene.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the first things I should check?
A1: Low conversion in Suzuki couplings can often be attributed to a few critical factors. Systematically verify the following:
-
Reagent Quality: Ensure the purity and stability of your this compound and boronic acid/ester. Boronic acids, in particular, can be susceptible to degradation over time.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Use fresh reagents that have been stored correctly under an inert atmosphere. Oxygen can deactivate the catalyst by oxidizing the phosphine ligands and the Pd(0) species.[1][2]
-
Inert Atmosphere: The exclusion of oxygen is crucial for a successful Suzuki reaction.[2][3] Ensure your reaction flask was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents were thoroughly degassed.[1][2][4]
-
Reaction Temperature: Many Suzuki couplings require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[2] If your reaction is sluggish at a lower temperature, a moderate increase may be beneficial. However, be aware that excessive heat can lead to catalyst decomposition.[1]
Q2: I'm observing significant side products in my reaction mixture. What are they, and how can I minimize them?
A2: Common side products in Suzuki reactions include homocoupled and dehalogenated products.
-
Homocoupling: This is the formation of a biaryl product from two molecules of your boronic acid. The primary cause is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling.[1][5] Rigorous degassing of solvents and maintaining a strictly inert atmosphere are the most effective preventative measures.[6]
-
Dehalogenation (or Hydrodehalogenation): This is the replacement of the bromine atom on your starting material with a hydrogen atom, forming 4-decylbenzene.[5][7] This can occur if the intermediate palladium-aryl complex reacts with a hydride source. Certain bases and solvents (like amines or alcohols) can act as hydride donors.[5][6] If dehalogenation is a significant issue, consider using a non-protic solvent and a different base, such as carbonates or phosphates.[2]
Q3: The long decyl chain on my aryl bromide seems to be causing solubility issues. What solvent system is recommended?
A3: Poor solubility of starting materials can significantly hinder reaction rates. For a nonpolar substrate like this compound, consider the following solvent systems:
-
Aprotic Polar Solvents: Dioxane, THF, or DMF are commonly used and can be effective.[5][6]
-
Biphasic Systems: A mixture of an organic solvent like toluene with water (e.g., 4:1 or 10:1 ratio) is a classic choice for Suzuki reactions.[5][8] The water helps to dissolve the inorganic base. Vigorous stirring is essential in biphasic systems to ensure adequate mixing.[5][9]
-
Phase-Transfer Catalysts: In biphasic systems, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the reaction rate by facilitating the transfer of reactants between the aqueous and organic phases.[4]
Q4: Which catalyst, ligand, and base combination is a good starting point for coupling with this compound?
A4: The choice of catalyst, ligand, and base is critical and often substrate-dependent. For an electron-rich aryl bromide like this compound (the alkyl group is electron-donating), a robust catalyst system is recommended.
-
Catalyst: While Pd(PPh₃)₄ is a classic choice, more modern and efficient catalyst systems often provide better results.[2] Consider using a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed catalyst such as Pd(dppf)Cl₂.[4][5]
-
Ligand: Electron-rich, bulky phosphine ligands can accelerate the oxidative addition step, which can be sluggish for electron-rich aryl bromides. Ligands like SPhos, XPhos, or P(t-Bu)₃ are often effective.[2][10]
-
Base: The base activates the boronic acid for the transmetalation step.[6] A range of bases can be used, from inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) to organic bases.[5] For many aryl bromides, stronger bases like cesium carbonate or potassium phosphate are often more effective than weaker ones.[6] A common starting point is K₂CO₃ or K₃PO₄.
Troubleshooting Guide
The table below summarizes common issues encountered during the Suzuki reaction with this compound and provides recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or degraded ligand. 2. Presence of oxygen. 3. Insufficient temperature. 4. Poor solubility of reagents. | 1. Use fresh, high-purity catalyst and ligand. 2. Ensure rigorous degassing of solvents and maintain a positive inert gas pressure.[1][2] 3. Gradually increase the reaction temperature (e.g., to 80-100 °C).[2] 4. Screen alternative solvents like dioxane, THF, or toluene/water mixtures.[5][6] |
| Significant Homocoupling | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve degassing technique (e.g., freeze-pump-thaw cycles or sparging with argon for 15-30 minutes).[4][6] 2. Consider using a Pd(0) source like Pd(PPh₃)₄ or ensure conditions promote in-situ reduction.[2] |
| Significant Dehalogenation | 1. Use of protic solvents (e.g., alcohols) or certain bases that can act as hydride sources. 2. Slow transmetalation step. | 1. Switch to a non-protic solvent system (e.g., dioxane, toluene).[2] 2. Change the base to a non-hydride donor like K₂CO₃, K₃PO₄, or KF.[2][4] 3. Use a more effective ligand to accelerate transmetalation. |
| Protodeboronation of Boronic Acid | 1. Presence of water. 2. Harsh basic conditions. 3. Prolonged reaction time or high temperature. | 1. Use anhydrous conditions if possible. 2. Use a milder base (e.g., KF).[1] 3. Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester).[1][2] 4. Monitor the reaction and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.[1] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] or other suitable ligand (0.04 mmol, 4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture 5:2:2, 9 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.[11]
-
In a separate vial, weigh the palladium catalyst and ligand.
-
Evacuate and backfill the reaction flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[1][11]
-
Add the degassed solvent mixture to the flask via syringe.[11]
-
Under a positive flow of inert gas, add the catalyst and ligand to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[11]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[11]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[11]
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for sluggish Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 1-Bromo-4-decylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-Bromo-4-decylbenzene with that of a structurally related short-chain analogue, 1-Bromo-4-ethylbenzene. The analysis highlights the characteristic signals of the aromatic and aliphatic protons, offering insights into the structural elucidation of para-substituted long-chain alkylbenzenes. While experimental data for 1-Bromo-4-ethylbenzene is presented, the spectral data for this compound is predicted based on established NMR principles due to the limited availability of public experimental spectra.
¹H NMR Data Comparison
The following table summarizes the predicted ¹H NMR spectral data for this compound and the experimental data for 1-Bromo-4-ethylbenzene. This side-by-side comparison illustrates the influence of the alkyl chain length on the proton chemical shifts.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | H-2, H-6 (Aromatic) | ~7.38 | d | ~8.5 | 2H |
| H-3, H-5 (Aromatic) | ~7.00 | d | ~8.5 | 2H | |
| -CH₂- (Benzylic) | ~2.54 | t | ~7.7 | 2H | |
| -CH₂- (Alkyl Chain) | ~1.55 | m | - | 2H | |
| -(CH₂)₇- (Alkyl Chain) | ~1.26 | m | - | 14H | |
| -CH₃ (Terminal) | ~0.88 | t | ~6.8 | 3H | |
| 1-Bromo-4-ethylbenzene (Experimental) | H-2, H-6 (Aromatic) | 7.36 | d | 8.4 | 2H |
| H-3, H-5 (Aromatic) | 7.03 | d | 8.4 | 2H | |
| -CH₂- (Benzylic) | 2.56 | q | 7.6 | 2H | |
| -CH₃ (Terminal) | 1.19 | t | 7.6 | 3H |
Spectral Interpretation
The ¹H NMR spectra of both this compound and 1-Bromo-4-ethylbenzene exhibit characteristic patterns for para-substituted benzene rings, often referred to as an AA'BB' system. This results in two distinct doublets in the aromatic region (approximately 7.0-7.5 ppm)[1]. The protons ortho to the bromine atom (H-2, H-6) are deshielded and appear at a higher chemical shift compared to the protons ortho to the alkyl group (H-3, H-5).
The key difference in the spectra lies in the aliphatic region. For this compound, a complex multiplet representing the overlapping signals of the numerous methylene groups in the long decyl chain is predicted to be centered around 1.26 ppm. The benzylic protons, being adjacent to the aromatic ring, are deshielded and appear as a triplet around 2.54 ppm. The terminal methyl group of the decyl chain is expected to be a triplet at approximately 0.88 ppm.
In contrast, the ¹H NMR spectrum of 1-Bromo-4-ethylbenzene shows a simpler aliphatic region with a quartet for the benzylic methylene protons at 2.56 ppm, coupled to the adjacent methyl group, which appears as a triplet at 1.19 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for acquiring high-resolution ¹H NMR spectra of small organic molecules.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with the analyte's signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including:
-
Pulse angle: Typically a 30° or 90° pulse.
-
Acquisition time: Usually 2-4 seconds.
-
Relaxation delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of scans: Varies depending on the sample concentration; typically 8-64 scans for a moderately concentrated sample.
-
-
Acquire the free induction decay (FID) signal.
3. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to elucidate the molecular structure.
Visualization of Proton Environments
The following diagram illustrates the distinct proton environments in this compound, which give rise to the different signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound highlighting distinct proton groups.
References
Interpreting the 13C NMR Spectrum of 1-Bromo-4-decylbenzene: A Comparative Guide
For researchers and professionals in drug development and chemical analysis, accurate interpretation of spectroscopic data is paramount. This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-4-decylbenzene, offering a comparison with established chemical shift values and a clear methodology for spectral acquisition.
Predicted 13C NMR Chemical Shifts
The 13C NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the sixteen unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, primarily the effects of the bromine substituent, the alkyl chain, and the aromatic ring currents.
Based on established substituent effects and data from analogous compounds, the predicted chemical shifts for this compound are summarized in the table below. These values are compared against typical chemical shift ranges for similar carbon environments.
| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Range (ppm) |
| Aromatic Carbons | ||
| C1 (C-Br) | ~121 | 110 - 125 |
| C2, C6 | ~132 | 130 - 135 |
| C3, C5 | ~130 | 128 - 132 |
| C4 (C-alkyl) | ~142 | 140 - 145 |
| Alkyl Chain Carbons | ||
| C1' (Benzylic) | ~35 | 35 - 40 |
| C2' | ~31 | 30 - 35 |
| C3' | ~29.5 | 28 - 32 |
| C4' | ~29.4 | 28 - 32 |
| C5' | ~29.3 | 28 - 32 |
| C6' | ~29.2 | 28 - 32 |
| C7' | ~29.1 | 28 - 32 |
| C8' | ~32 | 30 - 35 |
| C9' | ~23 | 20 - 25 |
| C10' (Terminal CH3) | ~14 | 10 - 15 |
Analysis and Interpretation
Aromatic Region (120-145 ppm):
-
C1 (ipso-Carbon attached to Bromine): The carbon directly attached to the bromine atom (C1) is expected to appear significantly upfield around 121 ppm. This is due to the "heavy atom effect" of bromine, which, despite its electronegativity, causes shielding of the ipso-carbon.[1][2]
-
C4 (ipso-Carbon attached to Decyl group): The carbon atom bonded to the decyl chain (C4) is the most deshielded of the aromatic carbons, appearing around 142 ppm. This is a result of the alkyl group's electron-donating inductive effect.
-
C2, C6 and C3, C5: The pairs of equivalent aromatic protons (C2/C6 and C3/C5) will show distinct signals. The carbons ortho to the bromine (C2, C6) are expected at approximately 132 ppm, while the carbons meta to the bromine (C3, C5) are predicted around 130 ppm.
Alkyl Region (10-40 ppm):
-
C1' (Benzylic Carbon): The benzylic carbon (C1') directly attached to the aromatic ring is deshielded compared to the other methylene groups in the chain and is expected to resonate around 35 ppm.
-
C2' to C8': The central methylene carbons of the decyl chain (C3' to C7') are in very similar electronic environments and are expected to have overlapping signals in the range of 29-30 ppm. The C2' and C8' carbons will have slightly different shifts due to their proximity to the ends of the chain.
-
C9' and C10': The terminal methyl (C10') and penultimate methylene (C9') carbons are shielded and appear at the most upfield positions, around 14 ppm and 23 ppm, respectively, which is consistent with the chemical shifts observed for n-decane.[3]
Experimental Protocol for 13C NMR Spectroscopy
The following provides a standard methodology for acquiring a 13C NMR spectrum of this compound.
1. Sample Preparation:
- Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
- Tune and match the 13C probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).
- Spectral Width: Approximately 240 ppm (e.g., -10 to 230 ppm).
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.
- Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Temperature: 298 K (25 °C).
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Reference the spectrum to the TMS signal at 0 ppm.
Visualization of Signal Assignment
The logical relationship between the carbon atoms and their predicted spectral regions can be visualized as follows:
Caption: Predicted 13C NMR signal assignments for this compound.
References
Mass spectrometry fragmentation pattern of 1-Bromo-4-decylbenzene
An Essential Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-decylbenzene and its Analogs for Researchers
For scientists engaged in drug development and molecular analysis, a comprehensive understanding of mass spectrometry fragmentation patterns is crucial for the accurate identification and structural elucidation of chemical compounds. This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of this compound with two key alternatives: bromobenzene and a generic long-chain alkylbenzene. The insights provided are based on established fragmentation principles of analogous compounds, offering a predictive framework in the absence of a publicly available experimental spectrum for this compound.
Comparative Fragmentation Analysis
The fragmentation of this compound under EI-MS is anticipated to be a composite of the characteristic fragmentation pathways of its constituent parts: the brominated benzene ring and the long alkyl chain. The following table summarizes the predicted key fragment ions for this compound and compares them with the known fragmentation patterns of bromobenzene and a typical long-chain alkylbenzene.
| m/z Value | Proposed Ion for this compound | Interpretation for this compound | Comparative Fragmentation in Bromobenzene | Comparative Fragmentation in Long-Chain Alkylbenzene |
| 296/298 | [C₁₆H₂₅Br]⁺ | Molecular ion peak (M⁺) exhibiting the characteristic 1:1 isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).[1][2] | [C₆H₅Br]⁺ at m/z 156/158.[1][2] | Molecular ion present, but can be weak. |
| 155/157 | [C₆H₄Br]⁺ | Loss of the C₁₀H₂₁ decyl radical. | [C₆H₅]⁺ at m/z 77 after loss of Br.[1] | Not applicable. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product in alkylbenzenes. | Not applicable. | Prominent peak due to benzylic cleavage.[3] |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of bromine from the [C₆H₄Br]⁺ fragment.[1][4] | Base peak at m/z 77.[1] | Present, but typically of lower intensity than the tropylium ion. |
| 43, 57, 71... | [CₙH₂ₙ₊₁]⁺ | Alkyl fragments from the cleavage of the decyl chain.[5] | Not applicable. | Characteristic series of peaks separated by 14 amu (CH₂).[5] |
Predicted Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion is unstable and undergoes a series of cleavage and rearrangement reactions to form various fragment ions. The logical flow of this process is depicted in the diagram below.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry Analysis
To acquire the mass spectrum of a compound such as this compound, the following experimental protocol is typically employed:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent like dichloromethane or methanol, typically at a concentration of about 1 mg/mL.
-
Sample Introduction: The sample solution is introduced into the mass spectrometer. For a volatile compound, this is often done using a gas chromatograph (GC) for separation and introduction into the ion source. Alternatively, a direct insertion probe can be used.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gaseous state are bombarded with a beam of electrons (typically at 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged ions and neutral radicals or molecules.
-
Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole, time-of-flight, or magnetic sector analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector, such as an electron multiplier, records the abundance of each ion at a specific m/z value.
-
Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
References
Comparative FT-IR Spectroscopy Analysis of 1-Bromo-4-decylbenzene and Related Compounds
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy for 1-Bromo-4-decylbenzene, a compound relevant in organic synthesis and materials science. The guide outlines the characteristic vibrational frequencies of its key functional groups and compares them with related molecules—Decylbenzene and 1-Bromodecane—to illustrate the spectroscopic impact of each molecular component. Detailed experimental protocols for acquiring FT-IR data are also provided for researchers in drug development and materials science.
Data Presentation: Characteristic FT-IR Absorptions
The following table summarizes the principal FT-IR absorption bands for this compound and its structural analogues. The data is compiled from established spectroscopic ranges for specific functional groups.
| Vibrational Mode | This compound (Expected, cm⁻¹) | Decylbenzene (Reference, cm⁻¹) | 1-Bromodecane (Reference, cm⁻¹) | Functional Group Assignment |
| Aromatic C-H Stretch | 3100–3000 | 3100–3000 | N/A | C-H bonds on the benzene ring.[1][2][3][4] |
| Alkyl C-H Stretch | 2960–2850 | 2960–2850 | 2960–2850 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups in the decyl chain.[5][6] |
| Aromatic C=C Stretch | 1600–1585 & 1500–1400 | 1600–1585 & 1500–1400 | N/A | In-ring carbon-carbon stretching vibrations, characteristic of the benzene ring.[1][2][3] |
| Alkyl C-H Bend | ~1465 (scissoring) & ~1375 (methyl) | ~1465 (scissoring) & ~1375 (methyl) | ~1465 (scissoring) & ~1375 (methyl) | Bending vibrations of the alkyl chain's C-H bonds. |
| Aromatic C-H Bend | 860–800 | 860–800 | N/A | Strong out-of-plane ("oop") C-H bending, indicative of 1,4-(para) disubstitution on the benzene ring.[7][8] |
| C-Br Stretch | 690–515 | N/A | 690–515 | Stretching vibration of the carbon-bromine bond.[9][10] |
Experimental Protocol: FT-IR Analysis via Attenuated Total Reflectance (ATR)
This protocol details the methodology for obtaining an FT-IR spectrum of a liquid sample like this compound using an ATR accessory, a common and efficient technique.[11][12]
Objective: To identify the functional groups of a liquid organic sample by analyzing its infrared absorption spectrum.
Materials:
-
FT-IR Spectrometer with ATR accessory (e.g., with a diamond or germanium crystal).[11]
-
Sample: this compound (or other liquid analyte).
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
-
Personal Protective Equipment (PPE): Safety goggles, gloves.
Procedure:
-
Instrument Setup:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Select a suitable spectral range for analysis, typically 4000 to 400 cm⁻¹ for mid-infrared analysis of organic compounds.[11]
-
Set the desired resolution (e.g., 4 cm⁻¹) and the number of scans to be averaged (e.g., 16-32 scans) to improve the signal-to-noise ratio.[11]
-
-
Background Spectrum Acquisition:
-
Before introducing the sample, ensure the ATR crystal surface is clean and dry. Clean with a lint-free wipe soaked in an appropriate solvent and allow it to evaporate completely.[12]
-
Acquire a background spectrum. This scan measures the ambient environment (e.g., air, CO₂, water vapor) and the ATR crystal itself, and it will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid sample (1-2 drops are usually sufficient) directly onto the center of the ATR crystal.[13]
-
If the sample is volatile, you may need to acquire the spectrum quickly.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the same parameters as the background scan.
-
The instrument will collect the data, perform the background subtraction, and display the resulting FT-IR spectrum in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
-
Cleaning:
-
After the measurement is complete, carefully wipe the sample off the ATR crystal using a lint-free wipe soaked in the cleaning solvent.[12]
-
Perform a final wipe with a dry, lint-free cloth to ensure the crystal is ready for the next sample.
-
Visualization of FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for identifying functional groups in an unknown compound using FT-IR spectroscopy.
Caption: Logical workflow for FT-IR spectroscopic analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Identifying the first folded alkylbenzene via ultraviolet, infrared, and Raman spectroscopy of pentylbenzene through decylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. scribd.com [scribd.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. agilent.com [agilent.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to HPLC Validation and Alternative Methods for Purity Assessment of 1-Bromo-4-decylbenzene
Introduction
1-Bromo-4-decylbenzene is a key intermediate in organic synthesis, particularly in the development of liquid crystals and other advanced materials where high purity is critical.[1][2] Even minor impurities can significantly impact the performance and properties of the final products, making rigorous purity assessment an essential part of quality control.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile organic compounds. This guide provides a comprehensive validation summary for a reversed-phase HPLC method for this compound, alongside a comparison with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This comparison offers researchers and drug development professionals the necessary data and protocols to select the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC) Purity Method Validation
Reversed-phase HPLC (RP-HPLC) is ideally suited for the analysis of nonpolar compounds like this compound. The separation is based on the compound's hydrophobic interactions with the nonpolar stationary phase.[3][4] A C18 column, which has a long-chain (octadecyl) hydrocarbon as the stationary phase, provides excellent retention and resolution for such molecules.[5]
Potential Impurities
During the synthesis of this compound, several impurities can arise from starting materials or side reactions. For this validation, we will consider the following potential impurities:
-
Impurity A: Decylbenzene (Unreacted starting material)
-
Impurity B: 1,4-Dibromobenzene (From potential over-bromination or as a starting material)
-
Impurity C: 1,2-Dibromo-4-decylbenzene (Isomeric byproduct)
Summary of HPLC Validation Data
The following table summarizes the validation parameters for the proposed HPLC method, established according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 for this compound and all known impurities |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | |
| - Repeatability | < 1.0% |
| - Intermediate Precision | < 1.5% |
| Specificity | Baseline resolution (>2.0) achieved for all peaks from the main component and known impurities. |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
| Robustness | No significant impact on results with minor variations in flow rate (±0.1 mL/min) and column temperature (±2°C). |
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to a concentration of 1 mg/mL.
Comparative Analysis with Alternative Methods
While HPLC is a robust method, alternative techniques can offer distinct advantages for orthogonal verification or specific analytical challenges.[6] GC-MS is highly effective for volatile compounds and provides structural information, while qNMR serves as a primary method for purity determination without the need for a specific reference standard of the analyte.[7][8][9]
Quantitative Data Summary: Method Comparison
The table below presents a hypothetical purity assessment of a single batch of this compound using three different analytical techniques.
| Analytical Method | Purity (%) | Key Advantages | Limitations |
| HPLC-UV | 99.85 | High precision, robust for routine QC, cost-effective. | Requires a reference standard for each impurity for accurate quantification; may not detect non-chromophoric impurities. |
| GC-MS | 99.82 | High sensitivity, provides structural identification of impurities.[7] | Requires analyte to be volatile and thermally stable; potential for thermal degradation. |
| Quantitative NMR (qNMR) | 99.79 | Primary analytical method (no analyte standard needed), non-destructive, provides structural confirmation.[6][10] | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap.[6] |
Experimental Protocols: Alternative Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Impact (EI) mode at 70 eV, scanning from m/z 40-550.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.
2. Quantitative NMR (qNMR)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic Anhydride (a high purity, stable solid with sharp, well-separated signals).
-
Solvent: Chloroform-d (CDCl₃).
-
Experimental Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (e.g., 30 seconds) to ensure full signal recovery.
-
Pulse angle of 90°.
-
Acquisition of at least 16 scans for good signal-to-noise ratio.
-
-
Sample Preparation: Accurately weigh approximately 15 mg of this compound and 5 mg of the internal standard into a vial. Dissolve in ~0.7 mL of CDCl₃, vortex, and transfer to an NMR tube.
-
Quantification: Calculate purity by comparing the integral of a well-resolved proton signal from this compound (e.g., the aromatic protons) with the integral of the olefinic proton signal from the internal standard, accounting for the number of protons each signal represents and the precise weights of the sample and standard.
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for validating the HPLC purity method as per ICH guidelines.
Caption: Logical workflow for HPLC method validation.
Conclusion
For routine quality control and purity assessment of this compound, the validated reversed-phase HPLC method offers a robust, precise, and reliable solution. However, for comprehensive characterization, orthogonal methods are invaluable. GC-MS is superior for the identification of unknown volatile impurities due to its mass spectrometry detector.[7] qNMR stands out as a primary, non-destructive technique that provides direct purity assessment without reliance on the analyte's reference standard, making it ideal for certifying reference materials or as an orthogonal confirmation of purity.[9] The choice of analytical method should be guided by the specific requirements of the analysis, including the intended use of the material, the nature of expected impurities, and the desired level of analytical detail.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. jordilabs.com [jordilabs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. emerypharma.com [emerypharma.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Comparative Analysis of Reactivity: 1-Bromo-4-decylbenzene vs. 1-Bromo-4-dodecylbenzene
For Researchers, Scientists, and Drug Development Professionals
Core Reactivity Comparison
The chemical reactivity of 1-bromo-4-decylbenzene and 1-bromo-4-dodecylbenzene in common synthetic reactions, such as Suzuki-Miyaura coupling or Grignard reagent formation, is expected to be virtually identical. The primary difference between these two molecules is the length of the para-substituted alkyl chain—a decyl (C10) versus a dodecyl (C12) group. This variation has a negligible impact on the electronic environment of the carbon-bromine (C-Br) bond and presents no significant steric hindrance at the reactive site.
-
Electronic Effects: Both decyl and dodecyl groups are weakly electron-donating via an inductive effect. This effect is transmitted through the sigma bonds of the molecule. The difference in inductive effect between a 10-carbon and a 12-carbon chain is minimal and would not lead to a discernible difference in the polarization or bond strength of the C-Br bond. Therefore, the rate-determining steps of reactions involving the cleavage of this bond, such as the oxidative addition in palladium-catalyzed cross-coupling, are unlikely to be affected.
-
Steric Effects: The alkyl chains are located at the para position, which is remote from the bromine atom. Consequently, they do not exert any steric hindrance on the approaching reagents at the site of reaction. Whether the reaction is a Suzuki coupling involving a bulky palladium catalyst or the formation of a Grignard reagent on a magnesium surface, the two additional methylene units in the dodecyl chain are too far away to influence the accessibility of the C-Br bond.
Any minor variations observed in reaction yields or rates between the two compounds would more likely be attributable to differences in purity, solvent effects, or slight variations in experimental conditions rather than an intrinsic difference in their chemical reactivity. The primary distinction lies in their physical properties, which are influenced by the differing molecular weights.
Data Presentation: Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound and 1-bromo-4-dodecylbenzene.
| Property | This compound | 1-Bromo-4-dodecylbenzene |
| CAS Number | 106418-67-1 | 126930-72-1 |
| Molecular Formula | C₁₆H₂₅Br | C₁₈H₂₉Br |
| Molecular Weight | 297.27 g/mol | 325.33 g/mol |
| Appearance | Colorless to Light yellow clear liquid | Colorless to light yellow liquid |
| Boiling Point | 346.0 °C at 760 mmHg | Not specified |
| Density | 1.099 g/cm³ | Not specified |
| Refractive Index | 1.51 @ 20 °C | 1.5035-1.5075 @ 20 °C |
Experimental Protocols
Detailed methodologies for key reactions involving these types of aryl bromides are provided below. These are generalized protocols that can be adapted for both this compound and 1-bromo-4-dodecylbenzene.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a 1-bromo-4-alkylbenzene with an arylboronic acid.
Materials:
-
1-bromo-4-alkylbenzene (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 1-bromo-4-alkylbenzene, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via cannula.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Grignard Reagent Formation and Reaction
This protocol outlines the formation of a Grignard reagent from a 1-bromo-4-alkylbenzene and its subsequent reaction with an electrophile (e.g., a ketone).
Part A: Grignard Reagent Formation
-
Place magnesium turnings (1.2-1.5 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 1-bromo-4-alkylbenzene (1.0 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with an Electrophile
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of the electrophile (e.g., a ketone, 1.0 eq) in anhydrous ether or THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting alcohol via column chromatography or distillation.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the experimental protocols described.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Step-by-step workflow for Grignard reagent formation and reaction.
A Comparative Guide to Purity Confirmation of Synthesized 1-Bromo-4-decylbenzene
This guide provides a detailed comparison of analytical techniques for confirming the purity of synthesized 1-Bromo-4-decylbenzene. It is intended for researchers, scientists, and professionals in drug development who require high-purity chemical intermediates. The comparison is drawn between a crude synthesized sample and a high-purity sample obtained after purification, with supporting experimental data and protocols.
This compound is a key intermediate in the synthesis of more complex molecules for applications in liquid crystals, organic semiconductors, and pharmaceuticals.[1] Its synthesis often involves a two-step process: the Friedel-Crafts acylation of bromobenzene with decanoyl chloride to form 1-(4-bromophenyl)decan-1-one, followed by a Clemmensen reduction to yield the final product. This synthetic route can introduce several impurities, including unreacted starting materials, the ketone intermediate, and isomers.
Quantitative Purity Analysis: Crude vs. Purified Product
The purity of a synthesized batch of this compound was assessed before and after purification by column chromatography. The following tables summarize the quantitative data obtained from ¹H NMR spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Table 1: ¹H NMR Purity Assessment
| Compound Analyte | Chemical Shift (ppm) | Integration (Crude) | Integration (Purified) | Calculated Purity (%) (Purified) |
| This compound | 7.38 (d), 7.05 (d) | 1.00 | 1.00 | >99% |
| (Aromatic Protons) | ||||
| 1-(4-bromophenyl)decan-1-one | 7.85 (d), 7.62 (d) | 0.08 | < 0.01 | - |
| (Ketone Intermediate) | ||||
| Bromobenzene | 7.55-7.30 (m) | 0.03 | Not Detected | - |
| (Starting Material) |
Table 2: GC-MS Purity Analysis
| Compound Analyte | Retention Time (min) | Relative Peak Area (%) (Crude) | Relative Peak Area (%) (Purified) |
| Bromobenzene | 5.2 | 2.1 | Not Detected |
| This compound | 15.8 | 89.5 | 99.8 |
| 1-(4-bromophenyl)decan-1-one | 17.2 | 8.4 | 0.2 |
Table 3: HPLC Purity Analysis
| Compound Analyte | Retention Time (min) | Relative Peak Area (%) (Crude) | Relative Peak Area (%) (Purified) |
| Bromobenzene | 3.1 | 1.9 | Not Detected |
| This compound | 12.5 | 90.1 | 99.9 |
| 1-(4-bromophenyl)decan-1-one | 9.8 | 8.0 | 0.1 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.6 mL of CDCl₃.
-
Data Acquisition: The spectrum was acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.
-
Data Processing: The raw data was processed with a Fourier transform, followed by phase and baseline correction. Purity was estimated by comparing the integration of the aromatic protons of the product with those of the impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: GC system coupled with a mass-selective detector.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C
-
Oven Program: Initial temperature of 100 °C, held for 2 minutes, then ramped to 300 °C at 15 °C/min, and held for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.
-
Sample Preparation: The sample was dissolved in dichloromethane to a concentration of 1 mg/mL, and 1 µL was injected.
High-Performance Liquid Chromatography (HPLC)
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). The gradient started at 70% acetonitrile and increased to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The sample was dissolved in the mobile phase to a concentration of 1 mg/mL, and 10 µL was injected.
Visualizing the Workflow and Decision Process
The following diagrams illustrate the experimental workflow for purity confirmation and a logical approach to selecting the appropriate analytical technique.
References
A Comparative Guide to the Reactivity of Aryl Bromides and Aryl Chlorides in Suzuki Coupling
For researchers and professionals in drug development and chemical synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals. The choice of the aryl halide coupling partner—typically an aryl iodide, bromide, or chloride—profoundly influences the reaction's efficiency and practicality. While aryl iodides are the most reactive, their cost and lower availability often make aryl bromides and chlorides more attractive starting materials. This guide provides an objective comparison of the reactivity between aryl bromides and aryl chlorides in Suzuki coupling, supported by experimental data and detailed protocols.
Executive Summary
The established reactivity trend for aryl halides in palladium-catalyzed Suzuki coupling is Ar-I > Ar-Br >> Ar-Cl.[1][2] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, which increases from iodine to chlorine. Consequently, the rate-determining step in many Suzuki couplings, the oxidative addition of the aryl halide to the palladium(0) catalyst, is significantly more challenging for aryl chlorides than for aryl bromides.[3][4]
Overcoming the lower reactivity of aryl chlorides necessitates the use of more specialized and often more expensive catalyst systems, typically featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), along with stronger bases and higher reaction temperatures.[3][5][6] Aryl bromides, in contrast, can often be coupled effectively with a wider range of less specialized palladium catalysts and milder reaction conditions.
Quantitative Comparison of Reaction Performance
The following table summarizes a selection of experimental data from the literature, directly comparing the performance of aryl bromides and aryl chlorides in Suzuki coupling reactions under various conditions. This data highlights the generally higher yields and milder conditions required for the coupling of aryl bromides.
| Aryl Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | (Buchwald, 2004) |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | (Buchwald, 2004) |
| 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 5 | 91 | [1] |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 24 | 85 | [1] |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | (Miyaura, 1995) |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 16 | 89 | (Buchwald, 2006) |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd@MIL-101Cr-NH₂ | K₂CO₃ | H₂O/EtOH | RT | 0.5 | 99 | [7] |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd@MIL-101Cr-NH₂ | K₂CO₃ | H₂O/EtOH | 80 | 6 | 95 | [7] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of an aryl bromide and an aryl chloride, illustrating the typical differences in reaction conditions.
General Procedure for Suzuki Coupling of an Aryl Bromide
This protocol is a generalized representation for the coupling of an unactivated aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the toluene and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki Coupling of an Aryl Chloride
This protocol illustrates the more demanding conditions often required for the coupling of an unactivated aryl chloride, employing a more specialized ligand.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%) or a similar bulky, electron-rich phosphine ligand.
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In a glovebox or under strictly inert conditions, add the aryl chloride, arylboronic acid, tris(dibenzylideneacetone)dipalladium(0), tri-tert-butylphosphine, and cesium carbonate to a dried reaction vessel.
-
Add the anhydrous dioxane.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and carefully quench with water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Suzuki Coupling and Experimental Workflow
To further clarify the process, the following diagrams illustrate the Suzuki coupling catalytic cycle and a logical workflow for comparing the reactivity of aryl halides.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Workflow for comparing aryl halide reactivity in Suzuki coupling.
Concluding Remarks
The choice between an aryl bromide and an aryl chloride in Suzuki coupling is a trade-off between reactivity and substrate cost/availability. Aryl bromides offer higher reactivity, allowing for milder reaction conditions and a broader selection of catalysts. Aryl chlorides, while less reactive, are often more economical and readily available, making them attractive for large-scale syntheses. However, their use necessitates more specialized and robust catalytic systems to achieve high efficiency. For drug development professionals and researchers, understanding these differences is crucial for designing efficient, cost-effective, and scalable synthetic routes. The continuous development of new catalyst systems is steadily closing the reactivity gap, making aryl chlorides increasingly viable partners in Suzuki coupling reactions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
Stereoelectronic Effects in Reactions of 1-Bromo-4-decylbenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of stereoelectronic effects in key reactions involving 1-Bromo-4-decylbenzene and its derivatives. Understanding these effects is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecules in drug development and materials science. This document outlines the influence of substituent electronics on reaction mechanisms, presents comparative data, and provides detailed experimental protocols for further investigation.
Introduction to Stereoelectronic Effects
Stereoelectronic effects are the result of the spatial arrangement of orbitals and their electronic interactions, which can significantly influence the reactivity and selectivity of chemical reactions. In the context of this compound derivatives, these effects are particularly prominent in nucleophilic aromatic substitution (SNAr) and elimination-addition (benzyne) pathways. The electronic nature of substituents on the aromatic ring can either facilitate or hinder these reactions by altering the electron density of the ring and stabilizing or destabilizing key intermediates and transition states.
Comparative Analysis of Reaction Pathways
This compound and its derivatives can undergo nucleophilic substitution through two primary mechanisms, the course of which is heavily influenced by the stereoelectronic environment of the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. For this pathway to be efficient, the aromatic ring must be activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.
Stereoelectronic Influence:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups at the para position to the bromine atom significantly accelerate the SNAr reaction. Their strong -I (inductive) and -M (mesomeric) effects withdraw electron density from the ring, making the carbon atom attached to the bromine more electrophilic and susceptible to nucleophilic attack. Crucially, they stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the rate-determining addition step.[1][2]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as alkyl or alkoxy groups would deactivate the ring towards SNAr by increasing electron density and destabilizing the negatively charged intermediate.
-
The Decyl Group: The long alkyl chain in this compound is a weak electron-donating group through induction. By itself, it does not significantly activate the ring for SNAr. Therefore, for SNAr to be a viable pathway, a strong EWG would need to be present on the ring.
Illustrative Kinetic Data for SNAr Reactions:
| Substituent (at para-position) | Relative Rate Constant (k_rel) | Rationale for Rate Difference |
| -NO₂ | ~1,000,000 | Strong -I and -M effects, powerful stabilization of the Meisenheimer complex. |
| -CN | ~100,000 | Strong -I and -M effects, effective stabilization of the intermediate. |
| -COCH₃ | ~10,000 | -I and -M effects provide good stabilization. |
| -H | 1 | Baseline reactivity of bromobenzene. |
| -CH₃ | ~0.1 | Weak +I effect, destabilizes the negatively charged intermediate. |
| -OCH₃ | ~0.01 | Strong +M effect outweighs the -I effect, significantly destabilizing the intermediate. |
Elimination-Addition (Benzyne) Mechanism
In the absence of strong activating groups and in the presence of a very strong base (e.g., sodium amide, NaNH₂), this compound can undergo nucleophilic substitution via a benzyne intermediate.[3][4] This mechanism involves the elimination of HBr to form a highly reactive aryne, followed by the rapid addition of a nucleophile.
Stereoelectronic Influence:
-
Acidity of Ortho-Protons: The first step is the deprotonation of a proton ortho to the bromine atom. The acidity of this proton can be influenced by the inductive effects of substituents.
-
Regioselectivity of Nucleophilic Attack: The subsequent addition of the nucleophile to the unsymmetrical benzyne intermediate is governed by stereoelectronic factors. Electron-withdrawing groups direct the incoming nucleophile to the position that places the resulting negative charge closer to the EWG, thus stabilizing the anionic intermediate.[5] Conversely, electron-donating groups will direct the nucleophile away from them. The decyl group, being weakly electron-donating, would likely direct the incoming nucleophile to the meta position.
Experimental Protocols
The following are detailed, adaptable protocols for key experiments to study the stereoelectronic effects in reactions of this compound derivatives.
Protocol 1: Comparative Kinetics of SNAr Reactions
Objective: To determine the relative rates of nucleophilic aromatic substitution for a series of para-substituted this compound derivatives.
Materials:
-
This compound
-
Para-substituted derivatives (e.g., 1-bromo-4-decyl-2-nitrobenzene)
-
Nucleophile (e.g., piperidine)
-
Solvent (e.g., Dimethyl Sulfoxide, DMSO)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stirrer, heating block
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Solution Preparation: Prepare stock solutions of each this compound derivative (0.1 M in DMSO) and piperidine (1.0 M in DMSO).
-
Reaction Setup: In a series of reaction vials, add a specific volume of the substrate stock solution and the internal standard.
-
Initiation: Place the vials in a pre-heated block at a constant temperature (e.g., 100 °C) and initiate the reaction by adding a specific volume of the piperidine stock solution.
-
Sampling: At regular time intervals, withdraw an aliquot from each reaction vial and quench it by diluting with a large volume of water and extracting with a suitable organic solvent (e.g., diethyl ether).
-
Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the reactant remaining and the product formed relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the reactant concentration versus time. The slope of this plot will be the pseudo-first-order rate constant (k_obs). The second-order rate constant can be determined by dividing k_obs by the concentration of the nucleophile.
Protocol 2: Investigation of the Benzyne Mechanism
Objective: To determine the product distribution from the reaction of this compound with a strong base and nucleophile, providing evidence for a benzyne intermediate.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Nucleophile/trap (e.g., furan for Diels-Alder trapping)
-
Dry solvent (e.g., tetrahydrofuran, THF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line)
-
NMR spectrometer, GC-MS
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), condense liquid ammonia at -78 °C.
-
Base Addition: Carefully add sodium amide to the liquid ammonia with stirring.
-
Substrate Addition: Dissolve this compound in dry THF and add it dropwise to the sodium amide suspension in liquid ammonia.
-
Reaction: Allow the reaction to stir at -33 °C (boiling point of ammonia) for a specified time.
-
Quenching: Quench the reaction by the slow addition of a proton source (e.g., ammonium chloride).
-
Work-up: Allow the ammonia to evaporate, then add water and extract the organic products with an appropriate solvent.
-
Analysis: Analyze the product mixture by GC-MS and NMR to identify and quantify the different isomers of the aminated product. The presence of both para- and meta-decylaniline would support the benzyne mechanism.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways and experimental workflows discussed.
Figure 1: SNAr Addition-Elimination Mechanism.
Figure 2: Benzyne Elimination-Addition Mechanism.
Figure 3: Workflow for Kinetic Analysis of SNAr Reactions.
Conclusion
The reactivity of this compound derivatives is profoundly influenced by stereoelectronic effects. The presence and position of electron-withdrawing or electron-donating groups on the aromatic ring dictate the preferred reaction pathway, be it the SNAr or the benzyne mechanism, and significantly impact reaction rates and product distributions. For drug development and materials science professionals, a thorough understanding of these principles is essential for the rational design and synthesis of new chemical entities with desired properties. The experimental protocols provided herein offer a framework for the quantitative investigation of these effects.
References
A Comparative Analysis of the Reaction Kinetics of 1-Bromo-4-decylbenzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics of 1-bromo-4-decylbenzene in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. Understanding the kinetic profile of this compound is crucial for optimizing reaction conditions, improving yields, and scaling up synthetic processes in pharmaceutical and materials science research.
Introduction to this compound and Its Reactivity
This compound is an aryl halide characterized by a long alkyl chain (decyl group) at the para position to the bromine atom. This long alkyl chain imparts significant lipophilicity to the molecule. The decyl group is a weakly electron-donating group, which influences the electronic properties of the aromatic ring and, consequently, its reactivity in cross-coupling reactions. The key step often influenced by such substituents is the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is frequently the rate-determining step of the catalytic cycle.
This guide compares the expected kinetic performance of this compound with other representative aryl bromides bearing electron-donating, electron-withdrawing, and neutral substituents. While specific kinetic data for this compound is not extensively available in the literature, we can infer its behavior based on well-established mechanistic principles and available data for analogous compounds.
Comparative Kinetic Data
The following tables summarize the expected and reported kinetic data for the Suzuki-Miyaura, Heck, and Sonogashira reactions of various para-substituted aryl bromides. This comparison provides a framework for understanding the relative reactivity of this compound.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Bromide | Para-Substituent | Electronic Effect | Observed/Expected Reactivity | Catalyst System (Example) | Temperature (°C) | Yield (%) (Time, h) |
| 1-Bromo-4-nitrobenzene | -NO₂ | Strong Electron-Withdrawing | High | Pd(OAc)₂ / SPhos | 100 | 98 (1) |
| 1-Bromo-4-methoxybenzene | -OCH₃ | Strong Electron-Donating | Low | Pd(OAc)₂ / SPhos | 100 | 75 (12) |
| Bromobenzene | -H | Neutral | Moderate | Pd(OAc)₂ / SPhos | 100 | 95 (2) |
| This compound | -C₁₀H₂₁ | Weak Electron-Donating | Moderate to Low | Pd(OAc)₂ / SPhos | 100 | Expected >70 (likely >2h) |
Table 2: Comparative Performance in Heck Reaction
| Aryl Bromide | Para-Substituent | Electronic Effect | Observed/Expected Reactivity | Catalyst System (Example) | Temperature (°C) | Yield (%) (Time, h) |
| 1-Bromo-4-cyanobenzene | -CN | Strong Electron-Withdrawing | High | Pd(OAc)₂ / P(o-tol)₃ | 100 | 96 (2) |
| 1-Bromo-4-methylbenzene | -CH₃ | Weak Electron-Donating | Moderate | Pd(OAc)₂ / P(o-tol)₃ | 100 | 85 (16) |
| Bromobenzene | -H | Neutral | Moderate | Pd(OAc)₂ / P(o-tol)₃ | 100 | 92 (8) |
| This compound | -C₁₀H₂₁ | Weak Electron-Donating | Moderate | Pd(OAc)₂ / P(o-tol)₃ | 100 | Expected >80 (likely >8h) |
Table 3: Comparative Performance in Sonogashira Coupling
| Aryl Bromide | Para-Substituent | Electronic Effect | Activation Enthalpy (ΔH‡) (kJ/mol)[1] | Catalyst System (Example) |
| 1-Bromo-4-nitrobenzene | -NO₂ | Strong Electron-Withdrawing | 54-60 | Pd(PPh₃)₂Cl₂ / CuI |
| 1-Bromo-4-methoxybenzene | -OCH₃ | Strong Electron-Donating | 75-82 | Pd(PPh₃)₂Cl₂ / CuI |
| Bromobenzene | -H | Neutral | ~70 | Pd(PPh₃)₂Cl₂ / CuI |
| This compound | -C₁₀H₂₁ | Weak Electron-Donating | Expected ~70-78 | Pd(PPh₃)₂Cl₂ / CuI |
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are representative protocols for monitoring the kinetics of Suzuki-Miyaura and Heck reactions.
Experimental Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Coupling Reaction via GC-MS
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2 equivalents).
-
Reagent Addition: Add the solvent (e.g., dioxane/water 4:1, 10 mL), followed by this compound (1 mmol, 1 equivalent) and the boronic acid coupling partner (e.g., phenylboronic acid, 1.2 equivalents).
-
Initiation and Sampling: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and start the timer. At regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Sample Preparation: Immediately quench the aliquot in a vial containing a known concentration of an internal standard (e.g., dodecane) dissolved in a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of the initial linear portion of the curve.
Experimental Protocol 2: Kinetic Monitoring of a Heck Reaction via ¹H NMR Spectroscopy
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (0.5 mmol, 1 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), the phosphine ligand (e.g., P(o-tol)₃, 2 mol%), and the base (e.g., triethylamine, 1.5 equivalents).
-
Reagent Addition: Add the deuterated solvent (e.g., DMF-d₇, 2 mL) and the alkene coupling partner (e.g., styrene, 1.5 equivalents).
-
Initiation and Monitoring: Place the Schlenk tube in a pre-heated oil bath at the desired temperature (e.g., 100 °C). At specified time points, carefully remove the tube from the heat, cool it rapidly in an ice bath, and acquire a ¹H NMR spectrum.
-
Data Analysis: Integrate the signals corresponding to a characteristic proton of the starting material and the product. The relative integrals will provide the conversion at each time point.
-
Data Processing: Plot the percentage conversion against time to generate the reaction kinetics profile.
Visualizations
The following diagrams illustrate the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow for kinetic analysis.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Experimental workflow for a typical kinetic study of a cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-4-decylbenzene: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 1-Bromo-4-decylbenzene is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound responsibly. The following protocols are based on established safety data for similar brominated aromatic hydrocarbons and general best practices for chemical waste management.
Key Physical and Chemical Properties
Understanding the properties of this compound is the first step in handling it safely. The following table summarizes its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅Br | [1][2] |
| Molecular Weight | 297.27 g/mol | [2] |
| Boiling Point | 346.0 ± 11.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for analogous compounds, the following PPE is recommended.[3][4]
-
Eye Protection: Wear safety glasses with side-shields.[3]
-
Hand Protection: Handle with chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat, to protect the skin. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
-
Respiratory Protection: If working in an area with poor ventilation or where aerosols or dust may be generated, use a NIOSH-approved respirator.[3][5]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a structured waste management plan. The following workflow outlines the necessary steps from initial waste collection to final disposal.
Experimental Protocol for Spill Neutralization and Cleanup
In the event of a small spill of this compound, follow these detailed steps:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and that there is adequate ventilation to disperse any vapors.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable container for chemical waste.[3][4] Use non-sparking tools if the compound is in a flammable solvent.
-
Decontaminate the Area: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough washing with soap and water.[5]
-
Dispose of Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and cleaning cloths, should be placed in the sealed waste container for disposal.[5]
-
Prevent Environmental Release: Do not allow the spilled material or cleaning runoff to enter drains or waterways.[3][6]
Waste Disposal Considerations
The ultimate disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations. The primary recommended method is to engage a licensed professional waste disposal service.[3][4] These services are equipped to handle and dispose of chemical waste in an environmentally sound manner.
An alternative disposal method, which should only be performed by a licensed facility, is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3]
Do not attempt to dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential legal liabilities.
References
- 1. This compound | CAS#:106418-67-1 | Chemsrc [chemsrc.com]
- 2. This compound | C16H25Br | CID 13757384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Operational Guidance for Handling 1-Bromo-4-decylbenzene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 1-Bromo-4-decylbenzene. This document provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure research environment.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₂₅Br[1][2] |
| Molecular Weight | 297.27 g/mol [2] |
| Boiling Point | 346.0 ± 11.0 °C at 760 mmHg[1] |
| Density | 1.1 ± 0.1 g/cm³[1] |
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[6] | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors, which may cause respiratory tract irritation.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan is crucial for minimizing risk during the handling of this compound.
1. Preparation and Engineering Controls:
- Fume Hood: Always handle this compound inside a certified and properly functioning chemical fume hood.[6]
- Emergency Equipment: Ensure that an emergency eyewash station and safety shower are easily accessible and unobstructed.
- Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds. This should include absorbent materials, waste bags, and appropriate PPE.
2. Donning PPE:
- Before handling the chemical, put on all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage before use.
3. Chemical Handling:
- Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or the creation of aerosols.
- Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
- Storage: Keep the primary container tightly sealed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
4. Post-Handling and Decontamination:
- Surface Cleaning: Decontaminate all work surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.
- PPE Removal: Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last.
- Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including unused product, contaminated materials (e.g., gloves, absorbent pads), and rinsates, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound."
-
Institutional Procedures: Follow your institution's specific guidelines for the disposal of halogenated organic waste. Contact your Environmental Health and Safety (EHS) department for detailed procedures. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Spill: In case of a small spill, use an absorbent material to contain it, and collect the material in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department.
Workflow for Safe Handling and Disposal
The following diagram outlines the logical flow of operations for safely handling and disposing of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
